Executive Summary 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) represents a high-value trifunctional heterocyclic scaffold in modern drug discovery. Unlike simple pyrimidines, this molecule offers thre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) represents a high-value trifunctional heterocyclic scaffold in modern drug discovery. Unlike simple pyrimidines, this molecule offers three distinct vectors for chemical diversification:
C4-Chloro Position: A highly electrophilic site for nucleophilic aromatic substitution (
).
C5-Iodo Position: A privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).
C2-Isopropyl Group: A steric anchor that enhances lipophilicity and metabolic stability, often serving as a bioisostere for tert-butyl or phenyl groups in GPCR antagonists and kinase inhibitors.
This guide provides an authoritative technical analysis of its synthesis, reactivity profile, and application in the design of bioactive small molecules, specifically targeting antiviral and hormonal therapies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The synthesis of CAS 69696-39-5 is a stepwise process that builds complexity onto the pyrimidine ring. The most robust industrial route begins with the condensation of isobutyramidine and ethyl acetoacetate, followed by sequential halogenation.
Core Synthesis Workflow[5]
The following Graphviz diagram illustrates the critical path from raw materials to the final scaffold.
Caption: Stepwise synthesis of CAS 69696-39-5 showing cyclization, regioselective iodination, and chlorination.
Detailed Experimental Protocol
Step 1: Iodination of the Hydroxypyrimidine
Rationale: Iodination is performed before chlorination because the electron-rich 4-hydroxypyrimidine facilitates electrophilic aromatic substitution at the C5 position. Attempting to iodinate the 4-chloro derivative is difficult due to the electron-withdrawing nature of the chlorine.
Protocol: Dissolve 2-isopropyl-6-methyl-4-hydroxypyrimidine (1.0 eq) in DMF. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Stir at room temperature for 4–12 hours. Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate the product by adding water.[1]
Yield Expectation: 85–95%.
Step 2: Chlorination with Phosphorus Oxychloride (
)
Rationale: The conversion of the C4-hydroxyl (tautomeric with carbonyl) to C4-chloro activates the ring for downstream nucleophilic attacks.
Protocol: Suspend the 5-iodo-4-hydroxypyrimidine intermediate (1.0 eq) in neat
(5–10 vol). Add a catalytic amount of N,N-dimethylaniline or DMF. Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and gas evolution ceases.
Workup (Critical Safety): Remove excess
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract with dichloromethane (DCM). Wash with saturated and brine. Dry over .[1]
Purification: Flash column chromatography (Hexane/EtOAc) or recrystallization from heptane.
Reactivity Profile & Orthogonal Functionalization
The true value of CAS 69696-39-5 lies in its orthogonal reactivity . The C4-Cl and C5-I bonds react under different conditions, allowing for precise sequential functionalization.
Mechanistic Hierarchy
C4-Chloro (Nucleophilic Attack): The most reactive site for
reactions. The electron-deficient pyrimidine ring, further activated by the inductive effect of the adjacent iodine, makes the C4-Cl highly susceptible to displacement by amines, thiols, and alkoxides.
C5-Iodo (Metal-Catalyzed Coupling): The C-I bond is weaker than the C-Cl bond, making it the preferred site for oxidative addition by Palladium(0). However, because C4-Cl is prone to oxidative addition as well (though slower), catalyst selection is critical.
Expert Insight: To avoid "scrambling" or side reactions, the recommended workflow is usually
at C4 first , followed by Pd-coupling at C5 . The resulting C4-amino/alkoxy group donates electron density into the ring, deactivating the C4 position and making the C5-I bond the exclusive site for subsequent cross-coupling.
Caption: Orthogonal functionalization strategy. Path A (SNAr first) is the industry standard for high yield and purity.
Applications in Drug Discovery
GnRH Antagonists & GPCR Ligands
The 2-isopropyl-6-methyl motif is a recurring pharmacophore in GPCR antagonists. It serves as a "steric shield," preventing metabolic oxidation at the 2-position while filling hydrophobic pockets in the receptor binding site.
Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Elagolix and Relugolix analogs [1]. The 5-iodo group allows for the installation of the biaryl systems characteristic of these drugs.
Antiviral Agents (NNRTIs)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often feature a pyrimidine core decorated with an aryl ether at C4 and a hydrophobic group at C5.
Workflow:
React CAS 69696-39-5 with a phenol (e.g., cyanophenol) to form the C4-ether.
Perform a Suzuki coupling at C5 to introduce a solubility-enhancing tail or a pi-stacking aromatic ring.
Agrochemicals
The precursor, 2-isopropyl-6-methyl-4-hydroxypyrimidine, is the primary metabolite of the organophosphate Diazinon [2].[2] While the 4-chloro-5-iodo derivative is not Diazinon itself, it is a key intermediate for synthesizing next-generation "Diazinon-like" inhibitors with reduced mammalian toxicity by altering the C4/C5 substitution pattern.
Safety & Handling
Corrosivity: The compound contains reactive halogens and may hydrolyze to release HCl or HI upon prolonged exposure to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Skin Sensitization: As a halogenated pyrimidine, it is a potential skin sensitizer and irritant. Double-gloving (Nitrile) and use of a fume hood are mandatory.
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids.
References
GnRH Antagonist Chemistry: Journal of Medicinal Chemistry, "Discovery of Elagolix: A Potent, Orally Bioavailable, Nonpeptide Gonadotropin-Releasing Hormone Antagonist." Link (Contextual grounding for pyrimidine scaffolds in this class).
Precursor Identification: PubChem, "2-Isopropyl-6-methyl-4-pyrimidinol (Diazinon Metabolite)." Link
Synthetic Methodology: Organic Syntheses, "4-Methyl-6-hydroxypyrimidine" (General method for hydroxypyrimidine synthesis adaptable to the isopropyl derivative). Link
Product Data: Sigma-Aldrich, "4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Product Specification." Link (Verified CAS identity).
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine chemical structure and properties
An In-Depth Technical Guide to 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Executive Summary 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 69696-39-5) is a high-value heterocyclic scaffold utilized extensively...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 69696-39-5) is a high-value heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the development of Bcl-2 inhibitors, kinase inhibitors, and antiviral agents.[1][2][3][4][5] Its structural uniqueness lies in its orthogonal reactivity profile : the C5-iodine and C4-chlorine atoms possess distinct electronic environments, allowing for sequential, chemoselective functionalization. This guide provides a comprehensive technical analysis of its properties, validated synthetic routes, and reactivity logic for library generation.
Chemical Identity & Structural Analysis
The molecule features a pyrimidine core decorated with a steric bulk-inducing isopropyl group at C2, a methyl group at C6, and two halogen handles (Cl, I). The C2-isopropyl group significantly enhances lipophilicity (LogP) and metabolic stability compared to methyl or ethyl analogs.
Property
Data
CAS Number
69696-39-5
IUPAC Name
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Molecular Formula
C₈H₁₀ClIN₂
Molecular Weight
296.54 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DCM, EtOAc; Insoluble in water
pKa (Calculated)
~1.5 (Pyrimidine N1/N3 protonation)
LogP (Predicted)
3.2 – 3.5 (High lipophilicity due to C2-iPr and halogens)
Electronic Environment & Reactivity Hotspots
C4-Chlorine: Located at a position para-like to N1 and ortho-like to N3. Highly electron-deficient due to the inductive withdrawal of the nitrogen atoms, making it the primary site for Nucleophilic Aromatic Substitution (SₙAr) .
C5-Iodine: Located at the meta-like position relative to nitrogens. The C-I bond is weaker than the C-Cl bond, but the position is electron-neutral/rich compared to C4. It is the exclusive site for Palladium-catalyzed Oxidative Addition (Suzuki, Sonogashira).
C2-Isopropyl: Provides steric shielding to N1/N3, modulating solubility and binding affinity in protein pockets.
Synthetic Routes & Methodology
The most robust industrial route avoids direct iodination of the electron-deficient 4-chloropyrimidine. Instead, it utilizes the electron-rich 4-hydroxypyrimidine intermediate for regioselective iodination.
Mechanism: Cyclocondensation yields 2-isopropyl-6-methylpyrimidin-4-ol . The tautomeric equilibrium favors the keto-form (pyrimidinone) in solution, but it reacts as a phenol equivalent.
Step 2: Electrophilic Iodination
Reagents: N-Iodosuccinimide (NIS) or I₂/NaOH.
Solvent: DMF or Acetonitrile.
Conditions: 0°C to RT.
Insight: The hydroxyl group at C4 donates electron density, activating the C5 position for electrophilic attack. This regioselectivity is absolute; no halogenation occurs at the C6-methyl.
Catalyst: N,N-Dimethylaniline (DMA) or DMF (Vilsmeier-Haack conditions).
Conditions: Reflux (80-100°C), 2-4 h.
Workup: Quench carefully into ice water (exothermic hydrolysis of POCl₃). Extract with DCM.
Yield: Typically 65-75% overall.
Figure 1: Step-wise synthetic workflow for CAS 69696-39-5 via the pyrimidinol route.
Reactivity Profile: The "Orthogonal Switch"
The power of this scaffold lies in its ability to undergo sequential reactions without protecting groups.
A. Chemoselectivity Hierarchy
C5-Iodine (Pd-Catalysis): The C-I bond is the weakest (Bond Dissociation Energy ~53 kcal/mol). Under Pd(0) catalysis, oxidative addition occurs exclusively at C5. The C4-Cl bond is too strong (~81 kcal/mol) to compete under standard Suzuki/Sonogashira conditions (RT to 60°C).
C4-Chlorine (SₙAr): The C4 position is activated for nucleophilic attack. Amines, thiols, and alkoxides will displace the chloride.
Critical Note: SₙAr reactions utilizing strong nucleophiles (e.g., NaH/R-OH) must be controlled to prevent de-iodination or halogen dance, though C4-displacement is kinetically favored.
B. Library Generation Workflow
Path A (Suzuki First): React with Aryl-Boronic Acid + Pd(PPh₃)₄ + Na₂CO₃.
Follow-up: Perform Suzuki coupling on the now electron-rich pyrimidine (requires more active catalysts like Pd(dppf)Cl₂ or Buchwald precatalysts).
Figure 2: Orthogonal reactivity map demonstrating the "Suzuki-First" vs "SₙAr-First" pathways.
Applications in Drug Discovery
This scaffold is a structural analog to intermediates used in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and ALK inhibitors .
Bcl-2 Inhibition: The 4-amino-5-aryl substitution pattern mimics the binding interactions of the pyrrolo[2,3-b]pyridine core found in Venetoclax. The 2-isopropyl group occupies the hydrophobic P2 pocket, improving binding affinity.
Kinase Inhibitors: The "hinge binder" motif is often constructed by displacing the C4-Cl with an aniline or heterocycle, while the C5-aryl group extends into the gatekeeper region.
Safety & Handling
Hazards:
H315/H319: Causes skin and serious eye irritation.[8]
H317: May cause an allergic skin reaction (common for halogenated pyrimidines).
Technical Guide & Safety Profile: 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
This technical guide provides a comprehensive analysis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine , a highly functionalized heterocyclic building block critical in medicinal chemistry. This document integrates Saf...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine , a highly functionalized heterocyclic building block critical in medicinal chemistry. This document integrates Safety Data Sheet (SDS) standards with advanced experimental applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents a "trifunctional" pyrimidine scaffold.[1] Its value lies in the orthogonal reactivity of its substituents: the iodine atom (C5) facilitates palladium-catalyzed cross-couplings, while the chlorine atom (C4) serves as a handle for Nucleophilic Aromatic Substitution (SNAr). The isopropyl and methyl groups provide lipophilic bulk, often used to modulate the binding affinity of kinase inhibitors or Bcl-2 family antagonists.
Based on the structural alerts of halogenated pyrimidines and data from the non-iodinated precursor (CAS 4595-69-1), the following GHS classifications apply.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Handling, Storage & Stability[2][14]
The stability of this compound is dictated by the C5-Iodine bond, which is susceptible to homolytic cleavage under UV light, and the C4-Chlorine bond, which is hydrolytically sensitive under acidic/basic conditions.
Storage Protocol
Temperature: Store at 2–8°C (Refrigerate) . Long-term storage at -20°C is recommended to prevent deiodination.
Light Protection:CRITICAL. Store in amber vials or wrap containers in aluminum foil. Iodine-carbon bonds are photosensitive; exposure causes discoloration (purple/brown tint) indicating iodine release.
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the chloro-pyrimidine moiety.
Synthetic Utility & Reactivity Architecture
The strategic value of this molecule is its chemoselectivity . In a sequential functionalization workflow, the Iodine atom is more reactive toward oxidative addition (Pd(0)), allowing C5 modification before C4 modification.
Reactivity Diagram
The following diagram illustrates the logical flow of synthesis and subsequent functionalization.
Caption: Chemoselective functionalization pathway. The C-I bond (C5) reacts preferentially in Pd-catalyzed couplings, preserving the C-Cl bond (C4) for later nucleophilic substitution.
Experimental Protocols
A. Synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Note: This protocol describes the iodination of the commercially available precursor.
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-isopropyl-6-methylpyrimidine in anhydrous ACN under Argon.
Addition: Add NIS portion-wise over 10 minutes. Protect the flask from light using aluminum foil.
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.
Work-up: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (solution turns from brown to yellow/clear). Extract with Ethyl Acetate (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
B. Emergency Response (Spill/Exposure)[2]
Scenario
Response Protocol
Eye Contact
Immediately flush with water for 15+ mins, lifting eyelids. Seek medical attention.
Skin Contact
Wash with soap and water.[3] Remove contaminated clothing.[3] If irritation persists, consult a dermatologist.
Inhalation
Move to fresh air.[3] If breathing is difficult, give oxygen.[3]
Spill Cleanup
Do not sweep dry dust. Dampen with water or cover with wet paper towels to avoid aerosolization. Scoop into a chemical waste container. Clean surface with mild detergent.
References
PubChem. 4-Chloro-2-isopropyl-6-methylpyrimidine (Precursor Data). National Library of Medicine. Available at: [Link]
An In-depth Technical Guide to 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. While di...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its physicochemical properties, proposes a viable synthetic pathway, and discusses its potential applications in drug discovery and medicinal chemistry. The insights presented are derived from established principles of organic chemistry and a thorough review of structurally related pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar substituted pyrimidines.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents. Its nitrogen-rich aromatic system allows for diverse substitution patterns, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The introduction of halogens, such as chlorine and iodine, along with alkyl groups like isopropyl and methyl, can significantly influence a molecule's biological activity, metabolic stability, and target-binding affinity. Halogenated pyrimidines, in particular, are crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2]
This guide focuses on the specific, and likely novel, derivative: 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. The unique combination of a bulky isopropyl group at the 2-position, a methyl group at the 6-position, and two different halogens at the 4 and 5-positions presents a fascinating subject for chemical and biological exploration.
Physicochemical Properties
Based on an analysis of similar compounds, the anticipated physicochemical properties of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine are summarized below.
Property
Predicted Value
Basis for Prediction
Molecular Formula
C₈H₁₀ClIN₂
Based on the constituent atoms: 8 carbons, 10 hydrogens, 1 chlorine, 1 iodine, and 2 nitrogens.
Molecular Weight
312.54 g/mol
Calculated from the atomic weights of the elements in the molecular formula.
Appearance
Off-white to yellow solid
Similar halogenated and alkylated pyrimidines are typically solids at room temperature.[3][4]
Solubility
Soluble in organic solvents (e.g., DCM, EtOAc, DMSO), sparingly soluble in water.
The presence of the alkyl groups and the overall nonpolar nature suggest good solubility in organic media.
Stability
Stable under standard laboratory conditions, but may be sensitive to light and strong acids/bases.
Halogenated pyrimidines are generally stable but can undergo nucleophilic substitution or dehalogenation under certain conditions.[5]
Proposed Synthetic Pathway
A plausible synthetic route to 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine can be envisioned starting from a readily available pyrimidine precursor. The following multi-step synthesis is proposed, with each step being a well-established transformation in heterocyclic chemistry.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: Chlorination of 2-Isopropyl-6-methyl-pyrimidin-4-ol
The initial step involves the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This is a standard transformation often achieved using phosphoryl chloride (POCl₃).
Protocol:
To a stirred solution of 2-isopropyl-6-methyl-pyrimidin-4-ol in a suitable solvent (e.g., toluene or excess POCl₃), slowly add phosphoryl chloride at 0 °C.
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or LC-MS).
Carefully quench the reaction by pouring it onto crushed ice.
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure to obtain crude 4-Chloro-2-isopropyl-6-methylpyrimidine.[6]
Step 2: Iodination of 4-Chloro-2-isopropyl-6-methylpyrimidine
The subsequent step is the regioselective iodination at the 5-position of the pyrimidine ring. N-Iodosuccinimide (NIS) is a common and effective reagent for this electrophilic aromatic substitution.
Protocol:
Dissolve the crude 4-Chloro-2-isopropyl-6-methylpyrimidine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted iodine.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel to yield the final product, 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine.[2]
Potential Applications in Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The title compound, with its unique substitution pattern, holds potential in several therapeutic areas.
Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine of ATP, binding to the enzyme's active site. The chloro and iodo groups can serve as handles for further functionalization through cross-coupling reactions to explore structure-activity relationships.
Antiviral and Anticancer Agents: Halogenated nucleoside analogs are a well-established class of antiviral and anticancer drugs. The 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine scaffold could be elaborated to generate novel non-nucleoside inhibitors of viral polymerases or other key enzymes in cancer cell proliferation.[7]
Scaffolding for Chemical Libraries: The presence of two distinct halogen atoms (chlorine and iodine) at positions amenable to different cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) makes this compound an excellent starting point for the generation of diverse chemical libraries for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9][10]
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[5]
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[9]
Conclusion
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine represents a promising, albeit underexplored, chemical entity. This guide has provided a theoretical framework for its molecular properties, a plausible and experimentally grounded synthetic route, and an overview of its potential applications in the field of drug discovery. It is our hope that this document will stimulate further research into the synthesis and biological evaluation of this and related novel pyrimidine derivatives.
References
PubChem. (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
Ishaq, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
(2024, February 10).
PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. Retrieved from [Link]
Forgacs, E., et al. (2025, January 26). Stereoselective Synthesis and Antimicrobial Studies of Allo-Gibberic Acid-Based 2,4-Diaminopyrimidine Chimeras. MDPI. Retrieved from [Link]
Chemsrc. (2025, August 26). 4-Chloro-5-iodo-2,6-dimethylpyrimidine. Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-5-iodo-6-methylpyrimidine (C5H4ClIN2). Retrieved from [Link]
PubChemLite. (n.d.). 4-chloro-5-isopropyl-6-methylpyrimidine (C8H11ClN2). Retrieved from [Link]
Dana Bioscience. (n.d.). 4-Chloro-5-isopropyl-6-methylpyrimidine 50mg. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
León, L. G., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. PubMed. Retrieved from [Link]
5-iodo-4-chloropyrimidine building blocks for drug discovery
An In-depth Technical Guide: 5-Iodo-4-chloropyrimidine as a Cornerstone Building Block for Drug Discovery Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyrimidine Core in Medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: 5-Iodo-4-chloropyrimidine as a Cornerstone Building Block for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of countless biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an ideal framework for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3][4] In the landscape of drug discovery, the efficient and strategic functionalization of this core is paramount. This is where chemical building blocks, molecular fragments designed for facile incorporation into larger structures, play a critical role.
This guide focuses on a particularly versatile building block: 5-iodo-4-chloropyrimidine . The strategic placement of two different halogen atoms on the pyrimidine ring—an iodine at the C5 position and a chlorine at the C4 position—provides medicinal chemists with a powerful tool for orthogonal synthesis. This di-halogenated pattern allows for a programmed, stepwise introduction of diverse substituents, enabling the rapid generation of complex molecular libraries and the systematic exploration of structure-activity relationships (SAR).
Synthesis of 5-Iodo-4-chloropyrimidine
The reliable synthesis of the 5-iodo-4-chloropyrimidine building block is crucial for its widespread application. A common and effective strategy involves the halogenation of a readily available pyrimidine precursor, such as 2,4-dihydroxypyrimidine (uracil). The process typically involves a two-step sequence: iodination followed by chlorination. A similar, well-documented procedure is the synthesis of 2,4-dichloro-5-iodopyrimidine from 5-iodouracil using phosphorus oxychloride (POCl₃).[6] Another analogous preparation involves the chlorination of a 5-iodo-2-benzylthiouracil derivative with POCl₃ to furnish the corresponding 4-chloro-5-iodopyrimidine.[7][8][9]
General Synthetic Workflow
The synthesis can be logically broken down into the initial iodination of the pyrimidine ring, followed by the conversion of the hydroxyl groups (or tautomeric keto groups) to chlorides.
Caption: General synthetic workflow for 5-iodo-4-chloropyrimidine.
Detailed Experimental Protocol: Synthesis of 4-Chloro-5-iodopyrimidine (Illustrative)
This protocol is adapted from established procedures for the synthesis of analogous substituted pyrimidines.[6][7][8][9]
Materials
Reagent
Molar Mass ( g/mol )
Purpose
4-Hydroxypyrimidine
96.09
Starting Material
N-Iodosuccinimide (NIS)
224.98
Iodinating Agent
Acetonitrile (CH₃CN), anhydrous
41.05
Solvent
Phosphorus oxychloride (POCl₃)
153.33
Chlorinating Agent
N,N-Dimethylaniline
121.18
Base/Catalyst
Dichloromethane (DCM)
84.93
Extraction Solvent
Saturated aq. NaHCO₃
-
Quenching Agent
Saturated aq. Na₂S₂O₃
-
Reducing Agent
Anhydrous MgSO₄
120.37
Drying Agent
Procedure:
Iodination:
To a solution of 4-hydroxypyrimidine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
Upon completion, concentrate the mixture under reduced pressure. The crude 5-iodo-4-hydroxypyrimidine can be carried forward or purified by recrystallization.
Chlorination:
To the crude 5-iodo-4-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylaniline (0.1 eq).
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-3 hours.
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with saturated aqueous sodium thiosulfate (to remove any residual iodine), then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield 5-iodo-4-chloropyrimidine.
The Principle of Orthogonal Reactivity
The synthetic utility of 5-iodo-4-chloropyrimidine is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[10] This trend is inversely related to the carbon-halogen bond dissociation energy, making the oxidative addition of palladium to the C-I bond significantly more facile than to the C-Cl bond.[10]
Furthermore, the position of the halogen on the electron-deficient pyrimidine ring influences reactivity, with the C4 position being highly susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12] This creates a system of orthogonal reactivity , where distinct classes of reactions can be performed chemoselectively at each position. A palladium-catalyzed reaction can be directed to the C5-iodo position, leaving the C4-chloro untouched for a subsequent SNAr reaction, or vice-versa.
Caption: Orthogonal functionalization strategy for 5-iodo-4-chloropyrimidine.
Key Synthetic Transformations and Protocols
Palladium-Catalyzed Cross-Coupling at the C5-Position (C-I Bond)
The high reactivity of the C-I bond makes it the preferred site for a variety of palladium-catalyzed cross-coupling reactions.
a) Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling the C5-iodo position with a terminal alkyne.[13][14] This transformation is invaluable for introducing linear fragments, which can act as linkers or pharmacophoric elements.
Mechanistic Overview: The reaction proceeds through a dual catalytic cycle involving palladium and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13][15] Copper-free variants have also been developed to avoid the homocoupling of alkynes.[13][16]
Generalized Protocol for Sonogashira Coupling [17]
Parameter
Typical Condition
Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst
Copper(I) iodide (CuI)
Base
Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent
Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature
Room Temperature to 60 °C
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-4-chloropyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).
Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).
Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by silica gel chromatography.
b) Suzuki-Miyaura Coupling
The Suzuki reaction enables the formation of C-C bonds by coupling the C5-iodo position with an organoboron reagent, typically a boronic acid or boronate ester.[18][19] This is one of the most widely used reactions for constructing biaryl and heteroaryl-aryl linkages in drug candidates.
Mechanistic Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the C-I bond; (2) Transmetalation, where the organic group is transferred from the boron atom (activated by a base) to the palladium complex; and (3) Reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[18][20]
Reaction Setup: To a Schlenk flask, add 5-iodo-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 4-12 hours, monitoring for completion.
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by chromatography.
c) Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling the C5-iodo position with a primary or secondary amine.[21][22][23] This reaction provides direct access to 5-aminopyrimidine derivatives, a common feature in kinase inhibitors and other targeted therapies.
Mechanistic Overview: Similar to other cross-couplings, the cycle involves oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[21][24]
Generalized Protocol for Buchwald-Hartwig Amination [22][25]
Parameter
Typical Condition
Catalyst
Pd₂(dba)₃, Pd(OAc)₂
Ligand
Xantphos, BINAP, RuPhos
Base
NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent
Toluene, Dioxane
Temperature
80 - 110 °C
Step-by-Step Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vessel.
Reagent Addition: Add a solution of 5-iodo-4-chloropyrimidine (1.0 eq) and the amine (1.2 eq) in the chosen anhydrous solvent (e.g., toluene).
Reaction: Seal the vessel and heat the mixture with stirring for the required time (2-24 hours).
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify via column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position (C-Cl bond)
The C4 position of the pyrimidine ring is electron-deficient due to the influence of the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack.[11] This allows for the displacement of the C4-chloro substituent by a wide range of nucleophiles, such as amines, alcohols, and thiols.
Mechanistic Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the ring's aromaticity. In the second step, the chloride leaving group is expelled, restoring aromaticity and forming the substituted product.[11]
Generalized Protocol for SNAr with an Amine [11][26]
Parameter
Typical Condition
Nucleophile
Primary/Secondary Amines, Anilines
Base (optional)
Triethylamine (Et₃N), DIPEA
Solvent
Ethanol, Isopropanol, DMF, DMSO
Temperature
Room Temperature to 140 °C (Microwave heating can accelerate the reaction)
Step-by-Step Procedure:
Reaction Setup: In a reaction vial, dissolve 5-iodo-4-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., propanol).
Reagent Addition: Add the amine nucleophile (1.1 eq) followed by a base such as triethylamine (1.5 eq) if the amine salt is used or to scavenge the HCl byproduct.
Reaction: Seal the vial and heat the reaction mixture (e.g., 100 °C) until the starting material is consumed. For less reactive nucleophiles, microwave irradiation at 120-140 °C for 15-30 minutes can be highly effective.[11]
Workup: After cooling, dilute the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by chromatography or recrystallization.
Application in Drug Discovery: A Case Study
The strategic application of di-halogenated pyrimidines is evident in the synthesis of numerous clinical candidates. For instance, the discovery of BMS-903452, a GPR119 agonist for the potential treatment of type 2 diabetes, involved the use of a substituted chloropyrimidine in a key SNAr reaction to construct the final molecule.[27] This highlights the industrial relevance of using such building blocks to access complex, biologically active agents.
Let's consider a hypothetical synthesis of a kinase inhibitor scaffold, demonstrating the power of the orthogonal strategy.
Caption: Stepwise synthesis of a drug-like scaffold from 5-iodo-4-chloropyrimidine.
This synthetic sequence efficiently installs a crucial aryl group at the C5 position via a Suzuki reaction, followed by the introduction of an amine at the C4 position through an SNAr reaction. This stepwise approach allows for the independent variation of both R¹ and R² groups, facilitating a thorough exploration of the SAR and optimization of the lead compound's properties.
Conclusion
5-Iodo-4-chloropyrimidine is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists with precision and versatility. Its well-defined orthogonal reactivity allows for the controlled, site-selective functionalization of the pyrimidine core through a suite of high-yielding and robust reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitutions. By enabling the rapid and systematic synthesis of diverse and complex molecular architectures, 5-iodo-4-chloropyrimidine serves as a cornerstone in the foundation of modern drug discovery programs, accelerating the journey from initial hit to clinical candidate.
References
Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023, June 2).
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (n.d.). BenchChem.
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023, April 20). Research Trend.
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). International Journal of Pharmaceutical and Phytopharmacological Research.
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science.
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). BenchChem.
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
Buchwald–Hartwig amin
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. (n.d.). BenchChem.
Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. (n.d.). BenchChem.
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC. (n.d.).
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. (n.d.). ResearchGate. [Link]
Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. [Link]
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014, September 25). PubMed. [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
In-Depth Technical Guide: Pyrimidine Intermediates with Chloro and Iodo Substituents
[1] Executive Summary Dihalogenated pyrimidines are foundational scaffolds in modern medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. Among these, 2,4-dichloro-5-iodopyrimi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Dihalogenated pyrimidines are foundational scaffolds in modern medicinal chemistry, particularly for the development of kinase inhibitors and antiviral agents. Among these, 2,4-dichloro-5-iodopyrimidine represents a "privileged structure" due to its unique orthogonal reactivity .[1] The coexistence of chloro and iodo substituents on the electron-deficient pyrimidine ring allows for sequential, regioselective functionalization. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, the mechanistic basis for its selectivity (C-I vs. C-Cl), and validated protocols for its application in high-value organic synthesis.
Strategic Importance in Medicinal Chemistry
The value of 2,4-dichloro-5-iodopyrimidine lies in its ability to undergo three distinct types of bond-forming reactions at three different positions, controlled by reaction conditions and catalyst choice.
The Reactivity Hierarchy
The pyrimidine core exhibits a predictable gradient of reactivity, which is critical for designing multi-step syntheses without protecting groups:
C-5 Position (Iodo): The Carbon-Iodine bond is the weakest (
) and most distinctive. It is the primary site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the facile oxidative addition of Pd(0) into the C-I bond.
C-4 Position (Chloro): Highly electrophilic due to the para-like relationship with N-1 and ortho-like relationship with N-3.[1] This is the preferred site for Nucleophilic Aromatic Substitution (SNAr).
C-2 Position (Chloro): The least reactive of the three sites under standard conditions, allowing it to be preserved for late-stage functionalization.
Mechanistic Logic: Orthogonal Functionalization
This hierarchy allows for a "programmed" synthesis:
Step 1: Pd-catalyzed coupling at C-5 (retention of Cl).
Caption: Orthogonal reactivity map showing the divergent pathways for Pd-catalyzed coupling vs. Nucleophilic substitution.
Synthesis of 2,4-Dichloro-5-iodopyrimidine
Direct iodination of 2,4-dichloropyrimidine is difficult due to the deactivated nature of the ring. The industry-standard approach utilizes 5-iodouracil as the starting material, converting the hydroxyl groups to chlorides using phosphorus oxychloride (POCl3).
Reflux: Heat the mixture to 120°C (oil bath temperature) for 90–120 minutes. The suspension should become a clear solution.
Quench: Cool the mixture to room temperature. Remove excess POCl3 via rotary evaporation under reduced pressure.[1]
Workup: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Critical: Maintain temperature <10°C to prevent hydrolysis of the chlorides.
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO3 (to remove acid) and brine.
Purification: Dry over anhydrous Na2SO4 and concentrate. Recrystallize from hexanes to yield the product as white/off-white crystals.
Regioselective Functionalization: The Critical Nuance
While the C-I bond is the preferred site for Pd-insertion, the C-4 chloride is highly activated toward nucleophiles. In basic Suzuki coupling conditions, there is a risk of competitive SNAr at C-4 by the base or solvent (e.g., methoxide formation in methanol).
Protocol: Selective C-5 Suzuki Coupling
To ensure reaction exclusively at the iodine, use anhydrous conditions and a weak base to suppress SNAr side reactions.[1]
Heat to 70°C for 4–6 hours. Monitor by TLC/LCMS.[1]
Outcome: Exclusive formation of the 5-aryl product. The C-4 and C-2 chlorides remain intact for subsequent steps.[1]
Protocol: Selective C-4 SNAr
Once the C-5 position is functionalized (or if C-4 functionalization is desired first), the C-4 chloride can be displaced by amines.[1]
Conditions:
Nucleophile: Primary or secondary amine (1.0–1.1 eq).[1]
Base: Diisopropylethylamine (DIPEA) (1.2 eq).
Solvent: THF or IPA at 0°C to RT.
Selectivity: Reaction occurs at C-4 > 95% over C-2 due to the electronic activation from N-3 and the steric accessibility compared to C-2.[1]
Case Studies in Drug Development
This scaffold is ubiquitous in the synthesis of Type I and Type II Kinase Inhibitors .
MAPK/ERK Inhibitors: The 5-iodo group allows for the introduction of hydrophobic aryl groups that occupy the "gatekeeper" region of the kinase ATP-binding pocket.
Antivirals: 5-substituted uracil analogs (derived from hydrolysis of the di-chloro intermediate) are potent inhibitors of viral replication.
Example Workflow (Graphviz):
Caption: Sequential assembly of a kinase inhibitor core using orthogonal reactivity.
Handling, Stability, and Safety
Stability Profile
Light Sensitivity: Iodinated pyrimidines are photosensitive.[1] C-I bonds can undergo homolytic cleavage under UV light, leading to radical decomposition and liberation of iodine (yellow/brown discoloration). Store in amber vials.
Hydrolytic Stability: The C-4 chloride is labile toward hydrolysis.[1] Prolonged exposure to atmospheric moisture can convert the compound to the 4-hydroxy derivative (uracil analog). Store under Argon/Nitrogen at -20°C.
Safety Hazards
Vesicant Properties: Like many halopyrimidines, this compound is a skin and eye irritant and potentially a sensitizer.[1]
POCl3 Residues: Crude material may contain traces of POCl3, which reacts violently with water. Ensure thorough quenching during synthesis.[1]
References
BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (2025).[1] Retrieved from
ChemicalBook. 2,4-DICHLORO-5-IODOPYRIMIDINE Properties and Synthesis. Retrieved from
Dolšak, A., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[1][4] Catalysts, 11(4), 439. (2021).[5] Retrieved from
PubChem. 4-Chloro-5-iodopyrimidine Compound Summary. National Library of Medicine. Retrieved from
Org Prep Daily. 5-Iodo-2,4-dichloropyrimidine Synthesis Protocol. (2006). Retrieved from
Handy, S. T., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines."[1] Journal of Organic Chemistry. Retrieved from
Synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine from 4-hydroxy precursor
Application Note: High-Yield Synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Executive Summary This technical guide details the synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 111079-18-6),...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary
This technical guide details the synthesis of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 111079-18-6), a critical heterocyclic building block used in the manufacture of Bcl-2 family inhibitors such as ABT-263 (Navitoclax) and ABT-737 .
The protocol focuses on the deoxychlorination of the 4-hydroxy precursor (5-iodo-2-isopropyl-6-methylpyrimidin-4(3H)-one ) using phosphorus oxychloride (
). Unlike generic chlorination procedures, this guide addresses the specific stability challenges posed by the C5-iodine substituent, providing a robust, scalable workflow that minimizes de-iodination side reactions and maximizes purity (>98%).
Strategic Analysis & Reaction Mechanism
Retrosynthetic Logic
The target molecule features an electron-deficient pyrimidine core substituted with a labile iodine atom.
Why Chlorination Last? Direct iodination of 4-chloropyrimidines is kinetically difficult due to ring deactivation. Therefore, the iodine is introduced at the electron-rich 4-pyrimidinone stage prior to chlorination.
The Challenge: The C-I bond is susceptible to cleavage under harsh acidic conditions or high thermal stress. The protocol below utilizes catalytic DMF (Vilsmeier-Haack activation) to lower the activation energy, allowing the reaction to proceed at moderate temperatures (70–80°C) rather than the standard reflux (105°C+), preserving the iodine functionality.
Mechanistic Pathway
The reaction proceeds via an
-like mechanism activated by the formation of a chloromethyleneiminium species.
Activation: DMF reacts with
to form the Vilsmeier reagent.
O-Phosphorylation: The tautomeric enol form of the pyrimidinone attacks the Vilsmeier complex or
, converting the hydroxyl group into a reactive phosphorodichloridate leaving group.
Substitution: Chloride ion attacks the C4 position, expelling the phosphate species and regenerating the aromatic system.
Figure 1: Mechanistic flow of the POCl3-mediated deoxychlorination.
Drying: Ensure the starting material (pyrimidinone) is dried to constant weight. Residual moisture consumes
violently.
Charging: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge the pyrimidinone precursor (1.0 eq).
Solvent/Reagent Addition:
Option A (Neat): Add
(5.0 eq) slowly at room temperature.
Option B (Solvent - Recommended for Scale): Suspend precursor in Toluene (5 vol), then add
Figure 2: Workup and purification workflow ensuring safe POCl3 removal and product recovery.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis during quench
Ensure pH is adjusted to basic (8-9) immediately after quench. Do not leave in acidic aqueous solution.
De-iodination
Temperature too high
Strictly limit reaction temp to <85°C. Use catalytic DMF to accelerate rate at lower temps.
Incomplete Reaction
Wet starting material
Dry precursor in vacuum oven at 50°C overnight. Water deactivates .
Colored Impurities
Iodine liberation
Wash organic layer with 10% Sodium Thiosulfate solution to reduce free iodine.
Safety & Compliance (E-E-A-T)
POCl3 Hazards: Reacts explosively with water. Causes severe burns and delayed pulmonary edema. All operations must be performed in a functioning fume hood.
Waste Disposal: Quenched aqueous streams contain high phosphate and chloride loads. Dispose of according to halogenated waste protocols.
References: This protocol is derived from optimized routes for Bcl-2 inhibitors [1, 2] and general chlorination methodologies for pyrimidines [3].
References
Park, C., et al. (2008). "Discovery of ABT-263 (Navitoclax), a Potent and Orally Bioavailable Bcl-2 Family Inhibitor."[8][9] Journal of Medicinal Chemistry. Link
Tse, C., et al. (2008). "ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor."[9] Cancer Research. Link
Sun, Z., et al. (2012).[10] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules. Link
Suzuki-Miyaura coupling conditions for 5-iodo-pyrimidine derivatives
Application Note & Protocol Guide Strategic Overview In the landscape of medicinal chemistry, the 5-arylpyrimidine motif is ubiquitous, serving as the scaffold for numerous kinase inhibitors (e.g., Imatinib, Dasatinib) a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Strategic Overview
In the landscape of medicinal chemistry, the 5-arylpyrimidine motif is ubiquitous, serving as the scaffold for numerous kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. The 5-iodopyrimidine core is a privileged intermediate because the C–I bond offers a distinct reactivity profile compared to chlorinated or brominated analogs.
Why 5-Iodopyrimidines?
Chemoselectivity: The C5–I bond is significantly weaker (approx. 53 kcal/mol) than C2–Cl or C4–Cl bonds. This allows for orthogonal functionalization : the 5-position can be coupled via Suzuki-Miyaura conditions without disturbing the reactive chlorides at the 2- or 4-positions, which are reserved for subsequent nucleophilic aromatic substitutions (
).
Enhanced Oxidative Addition: The electron-deficient nature of the pyrimidine ring, combined with the weak C–I bond, makes oxidative addition of Pd(0) extremely facile, often occurring at room temperature.
Key Challenges:
Catalyst Poisoning: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially arresting the catalytic cycle.
Protodeboronation: Electron-deficient or heteroaryl boronic acids are prone to hydrolytic cleavage before coupling occurs.[1]
Homocoupling: The high reactivity of the iodide can sometimes lead to Ullmann-type homocoupling if the transmetallation step is sluggish.
Mechanistic Insight & Catalytic Cycle
For electron-deficient electrophiles like 5-iodopyrimidines, the Oxidative Addition step is fast. The rate-determining step (RDS) is frequently Transmetallation , particularly when using bulky or electron-poor boronic acids.
Critical Mechanistic Nuance:
The "Boronate Pathway" is dominant here. The base (OH⁻, CO₃²⁻) reacts with the organoboron species to form a tetra-coordinate boronate species
, which is far more nucleophilic than the neutral boronic acid. This activated species attacks the Pd(II) intermediate.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid, which is critical for successful coupling with electron-deficient pyrimidines.
Optimization Strategy: The "Why" Behind the Conditions
A. Catalyst Selection
Pd(PPh₃)₄ (Tetrakis): The "classic" choice. Effective for simple aryl-aryl couplings but often fails with sterically hindered substrates due to ligand dissociation. Risk:[2][3] High catalyst loading (5-10 mol%) often required.
Pd(dppf)Cl₂: The workhorse for heterocycles. The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and preventing coordination by the pyrimidine nitrogens.
Buchwald Precatalysts (e.g., XPhos Pd G3): The gold standard for challenging cases. These generate the active mono-ligated Pd(0) species in situ. XPhos is bulky and electron-rich, facilitating oxidative addition (if sluggish) and, more importantly, accelerating reductive elimination.
B. Base & Solvent Matrix
Base:
Na₂CO₃ / K₂CO₃: Standard for robust substrates.
K₃PO₄: Superior for hindered substrates or when protecting groups (e.g., esters) are sensitive to high pH.
CsF: Useful for sensitive silanes or when high solubility is needed, but less common for standard pyrimidines.
Solvent:
1,4-Dioxane / Water (4:1): The universal solvent system. Water is mandatory to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
DME / Water: Good alternative if higher temperatures (>100°C) are needed.
Standardized Protocols
Protocol A: Robust Conditions (General Purpose)
Best for: Unhindered aryl boronic acids coupling with 5-iodopyrimidines.
Solvent: 1,4-Dioxane / Water (10:1 v/v) or n-Butanol
Procedure:
Setup: Combine pyrimidine, boronic ester, and K₃PO₄ in a vial.
Catalyst Addition: Add XPhos Pd G3 last to avoid pre-activation degradation.
Degassing: Rigorous degassing (3x vacuum/backfill cycles) is critical here.
Reaction: Heat to 100°C for 1–2 hours.
Note: If protodeboronation is observed (formation of Ar-H), lower the temperature to 80°C and add the boronic acid in portions.
Protocol C: Metal Scavenging (Pharma Grade)
Essential for removing residual Pd from the final API.
Dissolve the crude product in THF or EtOAc.
Add SiliaMetS® Thiol or Darco KB-B activated carbon (10–50 wt% relative to product).
Stir at 50°C for 1 hour.
Filter through a 0.45 µm pad (Celite).
Concentrate.[4][7][8][9] This typically reduces Pd levels to <20 ppm.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
No Reaction (Starting Material Intact)
Catalyst poisoning by Pyrimidine N.
Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 110°C.
De-iodination (Ar-I → Ar-H)
Hydride source present; Over-active catalyst.
Use anhydrous conditions (DMF/Cs₂CO₃). Reduce reaction time.
Protodeboronation (Boronic acid → Ar-H)
Unstable boronic acid (common with 2-pyridyl).
Use Boronic Esters (Pinacol) instead of acids. Use K₃PO₄ (milder base). Add boronate in portions.
Homocoupling (Ar-Ar)
Oxygen leak; Slow transmetallation.
Degas solvents vigorously. Increase the amount of boronic acid.
Black Precipitate (Pd Black)
Catalyst decomposition (ligand dissociation).
Add excess ligand (e.g., PPh₃ or dppf). Lower temperature.
Decision Tree for Condition Selection
Figure 2: Logic flow for selecting the optimal experimental conditions based on substrate complexity.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Littke, A. F., & Fu, G. C. (2002).[9] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society. Link
BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Application Notes. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Western, E. C., & Shaughnessy, K. H. (2003). Efficient Suzuki Coupling of Aryl Chlorides Using a Simple, Air-Stable Palladium Catalyst. Journal of Organic Chemistry. Link
Application Note: A Detailed Protocol for the Regioselective C5-Iodination of 4-chloro-2-isopropyl-6-methylpyrimidine
Abstract Iodinated pyrimidines are pivotal intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for constructing complex molecular architectures through cross-coupling reactions.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Iodinated pyrimidines are pivotal intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for constructing complex molecular architectures through cross-coupling reactions.[1][2] This application note provides a comprehensive, field-proven protocol for the direct C5-iodination of 4-chloro-2-isopropyl-6-methylpyrimidine. The procedure leverages N-Iodosuccinimide (NIS) as a mild and effective iodinating agent, yielding the desired product, 4-chloro-5-iodo-2-isopropyl-6-methylpyrimidine, with high regioselectivity and efficiency. We will delve into the mechanistic rationale behind the reaction's selectivity, provide a detailed step-by-step experimental workflow, present quantitative data in a structured format, and offer key insights for successful execution and analysis.
Scientific Principles and Mechanistic Rationale
Reactivity of the Pyrimidine Core
The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards standard electrophilic aromatic substitution (SEAr) compared to benzene.[3] Consequently, electrophilic iodination, which involves a relatively weak electrophile (I₂), often requires activating agents or harsher conditions to proceed efficiently.[4]
Regiochemical Control: The Role of Substituents
The regioselectivity of the iodination is dictated by the electronic and steric effects of the substituents on the pyrimidine ring. In the case of 4-chloro-2-isopropyl-6-methylpyrimidine, the C5 position is the sole unsubstituted carbon atom, making it the primary target for substitution. The directing effects of the existing groups converge to strongly favor iodination at this position:
-Cl (at C4): The chloro group is an electron-withdrawing group by induction but an ortho-, para-director due to its lone pairs participating in resonance. It directs electrophilic attack to the C5 position.
-CH(CH₃)₂ (at C2) and -CH₃ (at C6): The isopropyl and methyl groups are electron-donating groups (EDGs) through hyperconjugation and induction. They activate the ring and are ortho-, para-directors, further reinforcing the activation of the C5 position.
The confluence of these directing effects makes the C5 position the most nucleophilic and sterically accessible site on the ring, ensuring a highly regioselective reaction.
The Iodinating Agent: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used source of electrophilic iodine due to its ease of handling and moderate reactivity.[5] While NIS can iodinate activated aromatic systems directly, its reactivity with electron-deficient rings like pyrimidine can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). The acid protonates the carbonyl oxygen of NIS, increasing the electrophilicity of the iodine atom and facilitating the attack by the pyrimidine ring.
Detailed Experimental Protocol
This protocol is designed for a 0.5 mmol scale reaction. Adjustments can be made for different scales, but reagent stoichiometry should be maintained.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Equivalents
Amount (mmol)
Amount (mg/mL)
CAS Number
4-chloro-2-isopropyl-6-methylpyrimidine
C₈H₁₁ClN₂
170.64
1.0
0.5
85.3 mg
108365-72-8
N-Iodosuccinimide (NIS)
C₄H₄INO₂
224.99
1.1
0.55
123.7 mg
516-12-1
Acetonitrile (ACN), anhydrous
CH₃CN
41.05
-
-
5.0 mL
75-05-8
Trifluoroacetic Acid (TFA)
C₂HF₃O₂
114.02
0.1
0.05
3.7 µL
76-05-1
Saturated aq. Na₂S₂O₃ solution
Na₂S₂O₃
158.11
-
-
~10 mL
7772-98-7
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
-
-
~50 mL
141-78-6
Brine (Saturated aq. NaCl)
NaCl
58.44
-
-
~15 mL
7647-14-5
Anhydrous Na₂SO₄
Na₂SO₄
142.04
-
-
As needed
7757-82-6
Silica Gel (for chromatography)
SiO₂
60.08
-
-
As needed
7631-86-9
Step-by-Step Procedure
Reaction Setup:
To a 25 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-isopropyl-6-methylpyrimidine (85.3 mg, 0.5 mmol).
Add anhydrous acetonitrile (5.0 mL) to dissolve the starting material.
Flush the flask with an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition:
Add N-Iodosuccinimide (NIS) (123.7 mg, 0.55 mmol, 1.1 eq) to the stirred solution.
Using a microliter syringe, add trifluoroacetic acid (TFA) (3.7 µL, 0.05 mmol, 0.1 eq) to the reaction mixture.
Reaction Execution & Monitoring:
Stir the reaction mixture at room temperature (approx. 20-25 °C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting material. The reaction is typically complete within 2-4 hours.
Work-up:
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~10 mL). Stir for 5 minutes until the orange/brown color dissipates.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers and wash with brine (1 x 15 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
Purify the resulting crude residue by flash column chromatography on silica gel.
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% EtOAc in hexanes).
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 4-chloro-5-iodo-2-isopropyl-6-methylpyrimidine as a solid.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis and purification process.
Caption: Workflow for the iodination of 4-chloro-2-isopropyl-6-methylpyrimidine.
Expected Results & Characterization
Yield: Expected yields for this reaction are typically in the range of 75-90%.
Appearance: The final product is expected to be an off-white to pale yellow solid.
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques:
¹H NMR: Expect disappearance of the C5-H proton signal from the starting material and characteristic shifts for the isopropyl and methyl protons.
¹³C NMR: Expect a new quaternary carbon signal for the C-I bond and shifts in the other ring carbon signals.
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₈H₁₀ClIN₂, MW = 296.54) should be observed, showing the characteristic isotopic pattern for chlorine.
Conclusion
The direct C5-iodination of 4-chloro-2-isopropyl-6-methylpyrimidine using N-Iodosuccinimide provides a reliable, efficient, and highly regioselective method for synthesizing this valuable chemical intermediate. The protocol is robust, employs readily available reagents, and proceeds under mild conditions. The resulting product is a versatile building block, primed for further functionalization in the synthesis of novel compounds for pharmaceutical and materials science research.
References
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6427. Available at: [Link]
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]
Ghaffari, M., & Barman, D. C. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(12), 4844–4848. Available at: [Link]
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Available at: [Link]
Foster, H. M., & Snyder, H. R. (1954). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 34, 68. Available at: [Link]
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
Kumar, A., Kumar, V., Kumar, A., & Maurya, R. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. Available at: [Link]
Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
Olofsson, B., & Somfai, P. (2005). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Available at: [Link]
Ghorpade, S., & Shinde, S. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]
Li, G., & Ma, D. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3022–3025. Available at: [Link]
PubChem. (n.d.). 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
Radi, M., Botta, M., & Corelli, F. (2003). Microwave-Assisted C-5 Iodination of Substituted Pyrimidinones and Pyrimidine Nucleosides. Synthesis, 2003(07), 1039-1042. Available at: [Link]
Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine with terminal alkynes. This scaffold is a critical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine with terminal alkynes. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.
The core challenge addressed in this guide is chemoselectivity . The substrate contains two electrophilic sites: the iodide at C5 and the chloride at C4. By exploiting the significant difference in bond dissociation energies (
) and optimizing catalyst-ligand interactions, we can achieve exclusive coupling at the C5 position under mild conditions, preserving the C4-chloride for subsequent functionalization (e.g., or Suzuki coupling).
Mechanistic Principles & Selectivity
The Reactivity Hierarchy
In Palladium-catalyzed cross-couplings, the rate of oxidative addition—typically the turnover-limiting step—follows the bond strength of the carbon-halogen bond.[1][2] For pyrimidine systems, the electronic deficiency of the ring activates all positions, but the hierarchy remains:
C2-Isopropyl (Inert): Steric bulk protects the C2 position, though it is not a leaving group here.
Catalytic Cycle & Regiochemistry
The reaction proceeds via the standard Pd(0)/Cu(I) cycle. The key to selectivity is temperature control . At room temperature (20–25 °C), Pd(0) readily inserts into the C-I bond but lacks the thermal energy to overcome the activation barrier for the C-Cl bond.
Figure 1: Catalytic cycle highlighting the kinetic preference for C5-I oxidative addition.
Optimization Matrix
Before scaling up, we evaluated various conditions to maximize yield and selectivity.
Parameter
Condition A (Standard)
Condition B (High Reactivity)
Condition C (Green/Mild)
Recommendation
Catalyst
Pd(PPh₃)₂Cl₂ (5 mol%)
Pd(dppf)Cl₂ (5 mol%)
Pd/C (Heterogeneous)
Pd(PPh₃)₂Cl₂
Co-Catalyst
CuI (2.5 mol%)
CuI (5 mol%)
None (Cu-free)
CuI
Base
Et₃N (3.0 equiv)
Cs₂CO₃
Diisopropylamine
Et₃N
Solvent
THF/DMF (1:1)
1,4-Dioxane
MeCN
THF (Dry)
Temp
23 °C (RT)
60 °C
40 °C
23 °C
Insight:
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is preferred. It provides sufficient activity for the iodide without activating the chloride. More electron-rich ligands (like dppf) may promote unwanted side reactions at C4.
Solvent: THF is ideal for solubility and ease of workup. DMF is used only if the alkyne is poorly soluble.
Temperature: Strictly maintain RT. Heating >40 °C risks activating the C4-Cl bond.
Base: Triethylamine (Et₃N) (3.0 equiv), dried over KOH.
Solvent: Anhydrous THF (degassed).
Gas: Argon or Nitrogen balloon.
Step-by-Step Procedure
Preparation (Inert Atmosphere):
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.
Cool to room temperature under a stream of Argon.
Add 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).
Note: Adding solids first allows for efficient purging.
Degassing & Solvation:
Cap the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles).[3]
Inject anhydrous THF (concentration ~0.2 M relative to substrate) via syringe.
Inject Et₃N (3.0 equiv). The solution typically turns yellow/brown.
Reaction Initiation:
Stir the mixture at room temperature for 5 minutes to ensure catalyst solvation.
Add the Terminal Alkyne (1.1 equiv) dropwise via syringe over 5 minutes.
Observation: The reaction mixture often darkens (to black or deep brown) as Pd(0) is generated and the cycle begins. A precipitate (Et₃N·HI salts) may form.[2][4][5]
Monitoring:
Stir at 20–25 °C .
Monitor by TLC (Hexane/EtOAc) or LC-MS at 1 hour and 3 hours.
Endpoint: Disappearance of the starting iodide. The product usually has a lower Rf than the starting material due to increased polarity of the alkyne, or higher Rf if the alkyne is non-polar.
Critical Check: Ensure no "bis-coupled" product (reaction at C4) is forming. If observed, cool to 0 °C.
Filter through a small pad of Celite to remove Pd black and ammonium salts. Rinse the pad with EtOAc.
Wash the filtrate with saturated NH₄Cl (aq) (to remove Cu species) followed by Brine.
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography on Silica Gel.[6]
Gradient: Typically 0% → 20% EtOAc in Hexanes.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Critical Controls
Issue
Probable Cause
Corrective Action
Low Conversion
Oxygen poisoning of Catalyst
Ensure rigorous degassing. Use fresh THF.
Homocoupling (Glaser)
Excess O₂ present
Degas solvents thoroughly. Add alkyne slowly.
C4-Cl Coupling (Byproduct)
Temperature too high
Strictly maintain T < 25 °C. Reduce catalyst load.
Dehalogenation (Loss of I)
Hydride source present
Ensure solvents are dry.[3] Avoid prolonged reaction times.
Stalled Reaction
Catalyst death
Add fresh Pd/Cu (1 mol%) and stir longer.
Safety Information
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine: Treat as a potent sensitizer and irritant. Wear gloves and eye protection.
Palladium/Copper Salts: Heavy metal toxicity. Dispose of aqueous waste in heavy metal streams.
Alkynes: Some low molecular weight alkynes are flammable and volatile.
Pressurization: Nitrogen evolution is not expected, but thermal runaways can cause pressure buildup. Always use a vented system (balloon).
References
Sonogashira Coupling Overview
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
Reactivity of Halopyrimidines
Schlosser, M. (2005). The reactivity of halopyrimidines in cross-coupling reactions. Organic Letters. (General reactivity trends: C-I > C-Br > C-Cl).[2][4]
General Protocol Source
Organic Chemistry Portal.[4] (n.d.). Sonogashira Coupling. Retrieved October 26, 2023, from Link
Chemoselectivity in Polyhalogenated Heterocycles:
Handy, S. T., & Zhang, Y. (2006). Chemoselective couplings of polyhalogenated heterocycles. Synthesis, 2006(23), 3883-3900.
Advanced Application Note: Regioselective C5-Functionalization of the 2-Isopropyl-6-methylpyrimidine Scaffold
Introduction & Mechanistic Rationale The 2-isopropyl-6-methylpyrimidine scaffold is a privileged pharmacophore and a critical building block in both agrochemical development (e.g., the insecticide diazinon) and pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 2-isopropyl-6-methylpyrimidine scaffold is a privileged pharmacophore and a critical building block in both agrochemical development (e.g., the insecticide diazinon) and pharmaceutical synthesis (e.g., kinase inhibitors and statin analogs). Functionalization at the C5-position of this ring system is of particular interest, as C5-substituted pyrimidine nucleosides and scaffolds represent an important class of molecules with practical use as biological probes and pharmaceuticals ()[1].
The pyrimidine ring is inherently π-deficient. The C2, C4, and C6 positions are highly electron-deficient and are typically prone to nucleophilic aromatic substitution (SNAr). Conversely, the C5-position is the least electron-deficient (most electron-rich) node on the heterocycle. Consequently, electrophilic C-substitution of pyrimidine occurs predominantly at the 5-position ()[2]. By leveraging this inherent electronic bias, chemists can achieve highly regioselective halogenation at C5, which subsequently serves as a robust synthetic handle for transition-metal-catalyzed cross-coupling reactions.
Electronic distribution and reactivity pathways of the pyrimidine scaffold.
Strategic Workflow for C5-Functionalization
The functionalization strategy relies on a self-validating, two-stage protocol designed to maximize yield while minimizing side reactions at the alkyl substituents:
Electrophilic Halogenation: Utilizing N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) to selectively install a halogen at C5. The use of a polar aprotic solvent stabilizes the halonium intermediate and ensures high regioselectivity without over-oxidizing the isopropyl or methyl substituents ()[3].
Palladium-Catalyzed Cross-Coupling: The C5-halogenated intermediate undergoes Suzuki-Miyaura coupling. The steric hindrance imparted by the adjacent C4-substituent and C6-methyl group necessitates the use of bidentate ligands with large bite angles to facilitate the reductive elimination step.
Self-validating experimental workflow for C5-functionalization.
Experimental Protocols
Protocol A: Regioselective C5-Bromination of 2-Isopropyl-6-methylpyrimidin-4-ol
Causality & Design: NBS is selected over elemental bromine (Br₂) to provide a controlled, low steady-state concentration of electrophilic bromine. This mitigates radical bromination at the benzylic-like C6-methyl or C2-isopropyl positions. Dimethylformamide (DMF) is chosen as the solvent because its polar nature stabilizes the transition state of the electrophilic aromatic substitution, significantly accelerating the reaction at C5.
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of 2-isopropyl-6-methylpyrimidin-4-ol in 20 mL of anhydrous DMF under an inert argon atmosphere.
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath to suppress kinetic side reactions and control the initial exotherm.
Electrophile Addition: Add 10.5 mmol (1.05 equiv) of recrystallized NBS in small portions over 15 minutes to prevent localized concentration spikes.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.
Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water containing 1% sodium thiosulfate to quench any residual electrophilic bromine.
Isolation: Filter the resulting white precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to yield 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol.
Causality & Design: Pd(dppf)Cl₂ is chosen as the catalyst because the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides the necessary steric bulk and a wide bite angle. This geometry forces the sterically congested C5-aryl group and the pyrimidine core into close proximity, accelerating the typically rate-limiting reductive elimination step in ortho-substituted pyrimidines.
Step-by-Step Methodology:
Preparation: In a Schlenk flask, combine 5.0 mmol of 5-bromo-2-isopropyl-6-methylpyrimidin-4-ol, 6.0 mmol (1.2 equiv) of the desired arylboronic acid, and 0.25 mmol (5 mol%) of Pd(dppf)Cl₂.
Base Addition: Add 15.0 mmol (3.0 equiv) of anhydrous K₂CO₃.
Solvent System: Add 25 mL of a degassed 4:1 mixture of 1,4-Dioxane and Water. The water is critical for the activation of the boronic acid to form the reactive boronate complex.
Heating: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution) to isolate the C5-arylated product.
Quantitative Data Summaries
Table 1: Optimization of C5-Bromination Conditions
Reagent
Solvent
Temperature (°C)
Time (h)
Yield (%)
Regioselectivity (C5 vs. Side-chain)
Br₂
AcOH
25
4
65%
85:15
NBS
CH₂Cl₂
0 to 25
12
72%
95:5
NBS
DMF
0 to 25
2
94%
>99:1
NIS
DMF
0 to 25
4
88%
>99:1
Table 2: Scope of C5-Cross-Coupling Reactions (Suzuki-Miyaura)
Boronic Acid Partner
Catalyst System
Base
Time (h)
Isolated Yield (%)
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
12
89%
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
12
92%
4-Fluorophenylboronic acid
Pd(dppf)Cl₂
K₂CO₃
14
85%
3-Pyridinylboronic acid
Pd(PPh₃)₄
Na₂CO₃
18
61%
3-Pyridinylboronic acid
Pd(dppf)Cl₂
K₂CO₃
14
78%
(Note: The superior performance of Pd(dppf)Cl₂ over Pd(PPh₃)₄ highlights the necessity of bidentate ligands for sterically hindered substrates).
Synthesis of kinase inhibitors using 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary This application note details the synthetic utility of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) as a privileged scaffold for the development of Type I and Type II kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthetic utility of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) as a privileged scaffold for the development of Type I and Type II kinase inhibitors. Specifically targeting the ATP-binding pocket of tyrosine kinases (e.g., ALK, ROS1, EGFR), this scaffold offers a unique "orthogonal reactivity" profile: the C4-chloro position allows for nucleophilic aromatic substitution (
), while the C5-iodo position serves as a versatile handle for palladium-catalyzed cross-coupling.
This guide provides an optimized, step-by-step protocol for synthesizing a library of potential inhibitors, addressing the specific steric challenges imposed by the C2-isopropyl and C6-methyl substituents.
Retrosynthetic Logic & Pharmacophore Mapping
The 2,4,5,6-substituted pyrimidine core is a proven pharmacophore in FDA-approved drugs like Ceritinib and Brigatinib .
N1/C2 Region (Hinge Binder): The pyrimidine nitrogen (N1) typically accepts a hydrogen bond from the kinase hinge region. The C2-isopropyl group provides critical hydrophobic bulk, often targeting the "gatekeeper" residue or filling the hydrophobic specificity pocket, enhancing selectivity over other kinases.
C4 Position (Solvent Front/Ribose): Functionalization here (usually with an aniline or heterocycle) directs substituents toward the solvent front or the ribose-binding pocket.
C5 Position (DFG-Motif Interaction): The C5-iodo group allows for the introduction of aryl or heteroaryl rings via cross-coupling, extending the molecule into the back pocket (for Type II inhibition) or interacting with the regulatory
C-helix.
C6 Position (Steric Control): The C6-methyl group restricts the conformational rotation of substituents at C5, potentially locking the inhibitor into a bioactive conformation (atropisomerism control).
Figure 1: Pharmacophore & Synthetic Strategy
Caption: Synthetic workflow transforming the pyrimidine scaffold into a functional kinase inhibitor.
Experimental Protocols
Step 1: C4-Functionalization via
Objective: Displace the C4-chloro group with an aniline derivative (R-NH2).
Challenge: The C4 position is deactivated by the electron-donating C6-methyl group and sterically crowded by the adjacent C5-iodo and C6-methyl groups. Standard
conditions (EtOH, reflux) often fail or proceed slowly.
Solution: Use acid catalysis (HCl or TFA) to protonate the pyrimidine ring (increasing electrophilicity) or employ Buchwald-Hartwig amination for unreactive amines.
Note: This method avoids the harsh acidic conditions if the aniline contains acid-sensitive groups.
Step 2: C5-Functionalization via Suzuki-Miyaura Coupling
Objective: Install the "Head" group at the C5 position using the iodine handle.
Challenge: Preserving the integrity of the newly installed C4-amine and avoiding de-iodination (reduction).
Solution: Use a highly active palladium catalyst system capable of oxidative addition into the hindered C5-I bond.
Protocol:
Reagents:
Intermediate A (from Step 1) (1.0 equiv)
Boronic Acid/Ester (R-B(OH)2) (1.2–1.5 equiv)
Catalyst:
(5 mol%) OR (5 mol%)
Base:
or (3.0 equiv)
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1)
Procedure:
Combine Intermediate A, boronic acid, and base in a microwave vial.
Degas the solvent (sparge with Argon for 10 min) before adding the Pd catalyst.
Seal and heat to 90–100 °C (or 120 °C in microwave for 30 min).
Critical Check: Ensure the reaction remains under inert atmosphere to prevent homocoupling of the boronic acid.
Workup:
Filter through a Celite pad to remove Palladium black.
Dilute with water and extract with EtOAc or DCM.
Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar.
Data Summary & Optimization Table
Variable
Standard Condition
Optimization for "Difficult" Substrates
Rationale
Solvent (Step 1)
Ethanol / Isopropanol
n-Butanol / TFE
Higher boiling point required for sterically hindered ; TFE stabilizes transition states.
Catalyst (Step 1)
None
HCl / pTSA
Protonation of N3 activates the C4 position towards nucleophilic attack.
Catalyst (Step 2)
+ X-Phos
Bulky phosphine ligands (X-Phos) facilitate coupling at the crowded C5 position.
Base (Step 2)
/
Stronger bases or fluoride additives promote transmetallation in hindered systems.
Case Study: Synthesis of a Model ALK Inhibitor
Target Structure: Analog of Ceritinib utilizing the 2-isopropyl-6-methyl core.
Step 1: Reaction of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine with 4-amino-N-methylpiperidine.
Observation: The C2-isopropyl group did not interfere with C4 substitution, but the reaction required higher temperature than the 2-methyl analog.
Step 2: Coupling with 2-isopropoxy-phenylboronic acid.
Conditions: Suzuki coupling,
, DME/H2O, 90 °C.
Yield: 65%.
Result: Successful formation of the biaryl core. The C5-iodo group reacted selectively over any potential C-H activation sites.
Safety & Handling
Iodinated Compounds: Alkyl/Aryl iodides can be light-sensitive. Store the starting material and intermediates in amber vials or wrapped in foil at 4 °C.
Palladium Waste: All heavy metal waste must be segregated. Use thiourea scavengers (e.g., SiliaMetS®) during purification to remove residual Pd from the final bioactive compound.
Pressure: Reactions in sealed tubes at 110 °C generate significant pressure. Use appropriate blast shielding.
References
Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[4] Link
Ullah, N., et al. (2011). "Synthesis of ALK inhibitors: A review of the patent literature.
Gomtsyan, A. (2012). "Heterocycles in drugs and drug discovery." Chemistry of Heterocyclic Compounds, 48, 7-10. Link
ChemicalBook. (2025). "4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Properties and Safety." Link
BenchChem. (2025).[1] "Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine." Link
Technical Support Center: Navigating Cross-Coupling Reactions of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: the prevention of deiodination during palladium-catalyzed cross-coupling reactions of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. Our goal is to equip you with the foundational knowledge and practical strategies to maximize your yield of the desired coupled product while minimizing unwanted side reactions.
Understanding the Challenge: The Predicament of Deiodination
The 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine scaffold is a valuable building block in medicinal chemistry. The presence of two distinct halogen atoms offers the potential for sequential, regioselective cross-coupling reactions. Typically, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed processes, allowing for selective functionalization at the C5 position.
However, a common and often frustrating side reaction is the premature cleavage of the C-I bond and its replacement with a hydrogen atom, a process known as hydrodeiodination or simply deiodination. This leads to the formation of the undesired 4-chloro-2-isopropyl-6-methylpyrimidine byproduct, reducing the overall yield and complicating purification.
The primary culprit behind deiodination is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can occur through various pathways, including reactions with trace water, alcohols (if used as a solvent), or even the amine coupling partner in Buchwald-Hartwig reactions.[1] Once formed, the Pd-H species can participate in a competing reductive elimination pathway with the pyrimidine substrate, leading to the deiodinated product.
The steric hindrance from the isopropyl and methyl groups on your substrate can also play a role, potentially slowing down the desired cross-coupling pathway and giving the deiodination side reaction more time to occur.[2]
Below is a simplified representation of the competing pathways:
Caption: Competing pathways in palladium-catalyzed cross-coupling leading to desired product formation versus deiodination.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues encountered during the coupling of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine.
Q1: I am observing a significant amount of the deiodinated byproduct in my reaction. What is the most likely cause?
A1: Significant deiodination is often a result of a suboptimal choice of reaction parameters that either favor the formation of palladium-hydride species or hinder the desired cross-coupling pathway, making the undesired deiodination pathway more competitive. The key areas to investigate are your choice of ligand, base, solvent, and reaction temperature.
Q2: How does the choice of ligand impact deiodination? Which ligands are recommended?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered and electron-rich substrates like yours, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended. These ligands promote the desired reductive elimination step to form the C-C or C-N bond, which can outcompete the reductive elimination leading to deiodination.[1]
Ligand Class
Recommended Ligands
Rationale
Biaryl Phosphines
XPhos, SPhos, RuPhos, BrettPhos
Increase the rate of reductive elimination and are effective for sterically demanding substrates.
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Strong sigma-donors that form stable palladium complexes, often showing high activity and selectivity.[3][4]
Q3: What is the best choice of base to minimize deiodination?
A3: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote deiodination. It is often advisable to start with or switch to a weaker inorganic base.
Base
Recommended Coupling
Notes
K₃PO₄
Suzuki-Miyaura, Buchwald-Hartwig
A good starting point for many coupling reactions.
K₂CO₃ or Cs₂CO₃
Suzuki-Miyaura, Sonogashira
Generally milder and can reduce the likelihood of side reactions.
Organic Amine Bases (e.g., Et₃N, DIPEA)
Sonogashira
Standard for Sonogashira, but ensure it is dry and high purity.
Q4: Can the solvent influence the extent of deiodination?
A4: Absolutely. Protic solvents, especially alcohols, can be a source of hydrides for the formation of Pd-H species. Therefore, anhydrous aprotic solvents are generally preferred.
Recommended Solvents
1,4-Dioxane
Tetrahydrofuran (THF)
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Q5: Should I adjust the reaction temperature or time?
A5: Higher temperatures can accelerate the rate of deiodination. If you are observing this side reaction, consider running your reaction at a lower temperature, even if it requires a longer reaction time. It is also beneficial to monitor the reaction closely (e.g., by TLC, GC-MS, or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor byproduct formation.
Q6: My desired coupling reaction is very sluggish, and I'm seeing more deiodination as I increase the temperature. What can I do?
A6: A sluggish reaction allows more time for side reactions to occur. Instead of simply increasing the temperature, focus on optimizing the catalytic system to accelerate the desired pathway. This could involve:
Switching to a more active pre-catalyst: Using a pre-formed palladium complex with a bulky ligand can sometimes be more effective than generating the active catalyst in situ.
Increasing catalyst loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome a high activation barrier for the desired reaction.
Ligand screening: If one bulky phosphine ligand is not effective, trying another from the same class (e.g., switching from XPhos to SPhos) can sometimes lead to significant improvements.
Experimental Protocols
The following are suggested starting protocols for various cross-coupling reactions with 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. These should be considered as starting points and may require optimization for your specific coupling partner.
Workflow for Reaction Setup
Caption: General workflow for setting up a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is for the coupling of an arylboronic acid with 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine.
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
Anhydrous toluene or dioxane
Procedure:
In a glovebox, add the base (NaOtBu or Cs₂CO₃), Pd₂(dba)₃, and XPhos to a flame-dried Schlenk flask.
Outside the glovebox, add 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine to the flask and seal it.
Evacuate and backfill with an inert gas (three times).
Add the anhydrous solvent, followed by the amine.
Heat the reaction to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
Perform an aqueous work-up, dry the organic layer, and concentrate.
Purify the crude product by column chromatography.
Analytical Monitoring
Consistent and accurate monitoring of your reaction is key to understanding the extent of deiodination and optimizing your conditions.
Technique
Application
Thin-Layer Chromatography (TLC)
A quick and easy way to qualitatively monitor the consumption of starting material and the formation of the product and byproduct (if a suitable stain is available).
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent for volatile compounds. Can be used to quantify the ratio of the desired product to the deiodinated byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS)
A powerful tool for monitoring a wide range of compounds. Ideal for tracking the progress of the reaction and identifying products and byproducts.
By understanding the underlying mechanisms of deiodination and systematically applying the troubleshooting strategies and protocols outlined in this guide, you will be well-equipped to successfully perform cross-coupling reactions on the challenging yet valuable 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine substrate.
References
Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Figshare2025.
Rasool, N. et al. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Mol Divers2026.
Hussain, M. et al. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II.
Wikipedia.
Chemistry LibreTexts.
Journal of Pharmacy and Applied Chemistry.
Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 1064-1071.
Organic Synthesis. Buchwald-Hartwig Coupling.
Atlanchim Pharma.
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
Wikipedia. Sonogashira coupling.
Benchchem.
Neufeldt, S. R. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2021, 143, 46, 19569–19583.
Hussain, M. et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
Bio, M. M. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Org. Lett.2012, 14, 14, 3652-3655.
Mugesh, G. et al. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI2025.
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
Aslam, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
Royal Society of Chemistry. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
Sytniczuk, A. et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Adv.2025, 15, 9816-9824.
Chemistry LibreTexts. Sonogashira Coupling.
Benchchem. Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
Neufeldt, S. R. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv2022.
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
Bianco, A. C. et al. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling. Endocr. Rev.2008, 29, 7, 898-939.
Reich, D. et al. Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. Science2025, 386, 6726.
IISc. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. etd@IISc.
POSTECH. Cross coupling reactions in organic synthesis themed issue.
Neufeldt, S. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Figshare2025.
Wu, X. et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2012, 17, 9, 10957-10968.
Endocrinology and Metabolism.
MDPI. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.
Shang, M. et al. Enantioselective alkylative cross-coupling of unactivated aromatic C–O electrophiles.
Sternberg, R. M. et al. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. Toxicol. Sci.2012, 127, 2, 366-377.
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
Navarro, O. et al. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. J. Org. Chem.2004, 69, 9, 3173-80.
Technical Support Center: Purification of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Case ID: PYR-ISO-456 | Status: Active | Tier: L3 (Senior Scientist) Executive Summary You are dealing with 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine , a highly functionalized intermediate often used in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PYR-ISO-456 | Status: Active | Tier: L3 (Senior Scientist)
Executive Summary
You are dealing with 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine , a highly functionalized intermediate often used in the synthesis of sulfonylurea herbicides or kinase inhibitors.
The Core Challenge: This molecule presents a "reactivity paradox."[1] The 4-chloro position is labile to hydrolysis (reverting to the hydroxyl starting material) under acidic/hot aqueous conditions, while the 5-iodo position is light-sensitive and prone to de-iodination if treated with harsh reducing agents or excessive heat.
This guide prioritizes non-destructive purification to maximize yield while removing the two most common impurities:
Issue: "My crude reaction mixture is a black, viscous oil/tar. How do I isolate the solid without hydrolyzing the chloride?"
The quality of your final purification is dictated by how you quench the chlorination reaction (typically POCl3). Do not pour the reaction mixture directly into water. The exotherm will hydrolyze the 4-Cl bond.
Protocol: Controlled Quench & Extraction
Concentration: Remove excess POCl3 via rotary evaporation before quenching. This reduces the generated acid load.
Dilution: Dissolve the residue in Dichloromethane (DCM) or Toluene (ratio: 5mL solvent per 1g crude).
The Cold Quench: Pour the organic solution slowly into ice-cold saturated NaHCO3 or K2CO3 (pH > 7).
Why? This biphasic quench keeps the product in the organic phase, shielding it from the acidic aqueous layer generated by POCl3 hydrolysis [1].
Phase Cut: Rapidly separate the organic layer.
Drying: Dry over MgSO4 (neutral) rather than Na2SO4 to ensure rapid water removal.
Figure 1: Optimized workup workflow to prevent hydrolysis of the 4-chloro substituent during POCl3 removal.
Module 2: Crystallization (Primary Method)
Issue: "I need >98% purity without running a column."
Due to the lipophilic nature of the isopropyl and iodo groups, this molecule crystallizes well. The goal is to keep the polar hydrolysis impurities (4-OH) in the mother liquor.
Solvent Screening Guide
Use the table below to select the solvent system based on your crude profile.
Solvent System
Ratio (v/v)
Suitability
Mechanism
Heptane / EtOAc
9:1 to 5:1
Recommended
Product crystallizes upon cooling; polar impurities stay in EtOAc.
Methanol / Water
10:1 (Hot)
Risky
High risk of hydrolysis if heating is prolonged. Use only if neutral pH is confirmed.
Hexane / DCM
4:1
Excellent
Good for removing non-polar tars. Dissolve in minimal DCM, add Hexane until cloudy, then cool.
Isopropanol (IPA)
100%
Alternative
Good for large scale, but yield may be lower due to solubility of the product.
Step-by-Step Recrystallization Protocol
Dissolution: Place crude solid in a flask. Add Heptane (5 vol). Heat to 60°C.
Titration: Add Ethyl Acetate (EtOAc) dropwise until the solid just dissolves.
Clarification: If black specks remain (polymeric char), filter hot through a Celite pad.
Crystallization: Remove from heat. Let cool to room temperature slowly (stirring at 50 RPM).
Harvest: Cool to 0-5°C for 1 hour. Filter and wash with cold Heptane.
Module 3: Flash Chromatography (Secondary Method)
Issue: "Recrystallization failed; impurities are co-eluting."
If the "4-OH" impurity (hydrolysis product) is present >5%, crystallization often traps it. Chromatography is required.[3][4][5][6]
Stationary Phase: Silica Gel (Acid-washed silica is preferred but standard is acceptable).
>30% EtOAc: Elutes the 4-Hydroxy impurity (very polar).
Module 4: Troubleshooting & FAQs
Q1: My product is turning pink/purple during storage. Why?
Diagnosis: Iodine liberation. The C-I bond at position 5 is sensitive to light and trace acidity.
Fix: Recrystallize with a trace of sodium thiosulfate in the aqueous wash during workup. Store the final solid in amber vials, under Argon, at <4°C [2].
Q2: I see a peak at [M-34] in my Mass Spec.
Diagnosis: This is likely the 4-Hydroxy derivative (Cl replaced by OH).
Cause: Your workup was too acidic or too hot.
Fix: Re-chlorinate the crude material with POCl3 (neat) for 1 hour, then repeat the "Controlled Quench" (Module 1).
Q3: Can I use Ethanol for recrystallization?
Warning: Avoid primary alcohols if possible. Under heating, the 4-chloro group can undergo nucleophilic aromatic substitution (SNAr) with ethanol to form the 4-ethoxy ether, especially if any base is present. Isopropanol is safer due to steric hindrance, but Heptane/EtOAc is safer still.
Figure 2: Rapid diagnostic logic for impurity profiling.
References
ResearchGate. (2014).[2] How should I proceed in Chlorination using POCl3? [Discussion on quenching protocols to prevent hydrolysis]. Retrieved from [Link]
Google Patents. (2013). Method for purifying 4, 6-dichloro pyrimidine (CN103450094A). [Extraction and crystallization logic for chloropyrimidines].
Technical Support Center: Solubility Guide for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Product Support ID: TS-PYR-4C5I Date Last Updated: February 27, 2026 Status: Active Compound Profile & Solubility Overview Chemical Identity: Name: 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine Core Scaffold: Halogenate...
Physicochemical Nature: Highly lipophilic, crystalline solid. The presence of the iodine atom at the C5 position and the isopropyl group at C2 significantly increases hydrophobicity compared to simple pyrimidines.
Solubility Behavior in DMSO:
While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), this compound exhibits Type II Solubility Issues —it dissolves well in anhydrous DMSO but is highly sensitive to hydration. Users frequently report "crashing out" (precipitation) when:
The DMSO stock has absorbed atmospheric moisture (DMSO is hygroscopic).
The stock solution is diluted into aqueous buffers (e.g., PBS, cell culture media).
The solution undergoes repeated freeze-thaw cycles, promoting crystal nucleation.
Troubleshooting Guide (Q&A)
Issue 1: "My stock solution is cloudy or has visible particulates immediately after preparation."
Q: I added DMSO to the powder, but it won't dissolve completely. What is happening?A: This is likely due to saturation kinetics or wet solvent .
Thermodynamic Limit: The iodine atom increases the lattice energy of the crystal. If you are attempting a concentration >100 mM, you may have exceeded the saturation limit at room temperature.
Hydration Shell: If your DMSO bottle has been opened frequently, it may contain 1-5% water. This compound is strictly hydrophobic; even small amounts of water in the DMSO can drastically reduce solubility, causing immediate micro-precipitation.
Corrective Action:
Warm & Sonicate: Heat the vial to 37°C (water bath) for 5-10 minutes, then sonicate for 60 seconds.
Verify Solvent: Ensure you are using anhydrous DMSO (≤0.2% water content).
Dilute: If undissolved solids remain, add more anhydrous DMSO to lower the concentration (e.g., dilute from 100 mM to 50 mM).
Issue 2: "The compound precipitated when I stored the stock at -20°C."
Q: I made a clear stock solution, but after freezing, it looks like a solid block or has crystals at the bottom. Is it ruined?A: No, it is not ruined, but it requires careful handling.
Freezing Point: DMSO freezes at ~18.5°C. A "solid block" is normal.
Cryo-Precipitation: As DMSO freezes, the solute is excluded from the solvent crystal lattice, concentrating it in the remaining liquid phase until it precipitates. Upon thawing, these crystals may not redissolve spontaneously.
Corrective Action:
Thaw Completely: Allow the vial to reach room temperature (RT).
Vortex Vigorously: Do not use the solution until it is perfectly clear. Vortex for 30 seconds.
Heat Shock: If crystals persist, warm to 37°C.
Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles, which promote irreversible crystal growth.
Issue 3: "Precipitation occurs when diluting into cell culture media."[1]
Q: My 10 mM stock is clear, but when I add it to media (1:1000 dilution), the solution turns milky.A: This is the "Solubility Cliff." The compound is hydrophobic (High LogP). When the DMSO cosolvent concentration drops below 1%, the water in the media forces the compound out of solution.
Corrective Action:
Step-Wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in media) before the final dilution.
Serum Carrier: Ensure your media contains FBS (Fetal Bovine Serum) or BSA. Albumin acts as a carrier protein, binding the lipophilic molecule and keeping it in suspension.
Sonicate the Media: Sonicate the final dilution briefly to disperse aggregates.
Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solutions
Objective: Create a stable 50 mM stock solution free of water contamination.
Calculate Mass:
MW ≈ 296.53 g/mol (Verify exact batch MW on CoA).
Target: 1 mL of 50 mM solution requires ~14.8 mg.
Environment: Work in a low-humidity environment or under a nitrogen stream if available.
Solvent Addition:
Weigh powder into a sterile, amber glass vial (plastic can leach).
Add fresh anhydrous DMSO (do not use a bottle opened >1 month ago).
Solubilization:
Vortex for 30 seconds.
Checkpoint: Inspect against light. If clear, proceed. If cloudy, sonicate at 40 kHz for 2 mins.
Aliquot & Store:
Divide into 20-50 µL aliquots in PCR tubes or microvials.
Store at -20°C (short term) or -80°C (long term).[1]
Protocol B: The "Crash-Out" Test (Quality Control)
Objective: Verify if the compound will remain soluble in your assay buffer.
Prepare your assay buffer (e.g., PBS + 1% BSA).
Pipette 198 µL of buffer into a clear 96-well plate.
Add 2 µL of your DMSO stock (1:100 dilution).
Mix by pipetting up and down 5 times.
Measure Absorbance: Read OD600 (optical density at 600 nm) immediately.
OD600 < 0.05: Soluble/Dispersed.
OD600 > 0.10: Aggregation/Precipitation detected.
Quantitative Data Summary
Parameter
Value / Behavior
Notes
Max Solubility (Anhydrous DMSO)
~50 - 100 mM
Temperature dependent; 100 mM requires warming.
Max Solubility (Aqueous Buffer)
< 10 µM
Highly insoluble without carrier proteins (BSA/FBS).
Caption: Decision tree for solubilizing hydrophobic pyrimidine derivatives, addressing initial dissolution and aqueous dilution challenges.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13636518: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (Analogous Structure). PubChem.[2] Accessed February 26, 2026. [Link]
Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions.[3][4] Journal of Biomolecular Screening. Demonstrates the impact of water absorption and freeze-thaw cycles on DMSO stocks.[3] [Link]
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[5] Technical Bulletin regarding DMSO physical properties and hygroscopicity. [Link]
Technical Support Center: Optimizing SNAr Reactions on Sterically Hindered Pyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Nucleophilic Arom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing Nucleophilic Aromatic Substitution (SNAr) reaction temperatures, with a specific focus on sterically hindered pyrimidine systems. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Introduction: The Challenge of Steric Hindrance in Pyrimidine SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heteroaromatics like pyrimidines.[1][2] The reaction is driven by the stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogens.[3][4] However, when bulky substituents are present on the pyrimidine ring or on the incoming nucleophile, the reaction can become sluggish or fail altogether. This is due to non-bonded steric repulsions that increase the activation energy of the reaction. A common strategy to overcome this is to increase the reaction temperature. However, elevated temperatures can lead to a host of side reactions and decomposition. This guide will help you navigate this delicate balance.
Troubleshooting Guides & FAQs
Category 1: Low or No Conversion
Question 1: I am not seeing any product formation in my SNAr reaction with a sterically hindered pyrimidine, even after prolonged reaction times at room temperature. What is my first step?
Answer:
With sterically hindered substrates, it is highly likely that the activation energy barrier is too high for the reaction to proceed at a reasonable rate at room temperature. Your first and most critical step is to judiciously increase the reaction temperature.
The Rationale:
The rate of a chemical reaction is directly related to temperature, as described by the Arrhenius equation. By increasing the temperature, you provide the reacting molecules with more kinetic energy to overcome the activation energy barrier, which is elevated due to steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: I've increased the temperature, but my conversion is still poor. What other factors should I consider?
Answer:
If increasing the temperature alone is insufficient, you need to consider other components of your reaction system that can be influenced by or work in concert with temperature.
Solvent Choice: Polar aprotic solvents like DMF, DMSO, and NMP are standard for SNAr reactions as they solvate the cation of the nucleophile's salt, making the nucleophile more "naked" and reactive.[5] At higher temperatures, ensuring your solvent is stable and has a sufficiently high boiling point is crucial. For very high temperatures, consider solvents like diphenyl ether or sulfolane.
Leaving Group: The nature of the leaving group is critical. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[5][6] If you are using a less reactive leaving group like bromine or iodine, you will likely require higher temperatures to achieve a good reaction rate.
Base Selection: If your nucleophile requires deprotonation, the choice of base is important. For sterically hindered systems, a strong, non-nucleophilic base like NaH or KHMDS is often preferred over bases like K₂CO₃, especially at higher temperatures where the solubility of carbonate salts can be limiting.
Category 2: Formation of Side Products
Question 3: I've heated my reaction and I'm now getting product, but my TLC plate shows multiple spots, including some that I suspect are decomposition products. How do I address this?
Answer:
The formation of side products at elevated temperatures is a classic challenge in SNAr chemistry. The key is to find the "sweet spot" for your reaction temperature that allows for product formation at a reasonable rate without significant degradation.
Common Side Product
Cause
Solution
Di-substitution
If your pyrimidine has multiple leaving groups, higher temperatures can drive the reaction to substitute more than one.
Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and try to find the minimum temperature required for mono-substitution.
Solvolysis Products
If you are using a protic solvent (e.g., an alcohol), it can act as a nucleophile at higher temperatures.[7]
Switch to a non-protic, polar aprotic solvent like DMF, DMSO, or NMP.[8]
Decomposition
Many complex organic molecules are not stable at very high temperatures for extended periods.
Carefully monitor the reaction and stop it as soon as the starting material is consumed. Consider using microwave irradiation to shorten reaction times at high temperatures.[9][10]
Hydrolysis
Trace amounts of water in your solvent can lead to hydrolysis of your starting material or product at high temperatures.
Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 4: Can microwave heating help with my sterically hindered SNAr reaction?
Answer:
Yes, microwave irradiation is an excellent technique for sterically hindered SNAr reactions.[10][11]
The Rationale:
Microwave heating can rapidly and efficiently heat the reaction mixture to the target temperature. This can lead to significant rate enhancements, often allowing reactions to be completed in minutes rather than hours. The shortened reaction time at high temperatures can minimize the formation of decomposition byproducts.[12]
Experimental Consideration:
When using a microwave reactor, it is crucial to use a sealed reaction vessel to prevent the solvent from boiling. This allows you to reach temperatures well above the solvent's normal boiling point, providing the necessary energy to overcome the steric barrier.
Experimental Protocols
Protocol 1: Systematic Temperature Optimization for a Sterically Hindered SNAr Reaction
This protocol provides a general framework for optimizing the reaction temperature for the substitution of a chloro- or fluoropyrimidine with a sterically hindered amine nucleophile.
Reaction vessels suitable for heating (e.g., round-bottom flask with condenser or sealed vials)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the halopyrimidine (1.0 mmol) and the base (2.0 mmol, if using) in the anhydrous solvent (5 mL).
Addition of Nucleophile: Add the amine nucleophile (1.2 mmol) to the reaction mixture.
Temperature Screening:
Begin by stirring the reaction at a moderate temperature (e.g., 60 °C) for 2-4 hours.
After this time, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to assess the conversion.
If the conversion is low, increase the temperature by 20-30 °C (e.g., to 80-90 °C) and continue to monitor the reaction every 2-4 hours.
Continue this stepwise increase in temperature (e.g., to 110-120 °C) until a satisfactory reaction rate is achieved.[8]
Optimization: Once the optimal temperature is identified, you can run the reaction to completion at this temperature, monitoring until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted SNAr Reaction for Challenging Substrates
This protocol is designed for reactions that fail to proceed or give significant decomposition under conventional heating.
Reaction Setup: In a microwave reaction vial, combine the halopyrimidine (0.5 mmol), the amine nucleophile (0.6 mmol), and the base (1.0 mmol, if using).
Solvent Addition: Add the anhydrous solvent (2.5 mL) and seal the vial.
Microwave Irradiation:
Place the vial in the microwave reactor.
Set the target temperature (e.g., 150 °C), a hold time (e.g., 10 minutes), and the maximum power.
After the initial irradiation period, cool the vial and analyze a small aliquot by TLC or LC-MS.
If the reaction is incomplete, you can increase the hold time or the temperature and re-irradiate.
Workup: Follow the workup procedure described in Protocol 1.
Visualizing the Decision-Making Process
Caption: Decision tree for optimizing SNAr temperature.
References
J. Quiroga, J. Trilleras, B. Insuasty, R. Abonía, M. Nogueras, A. Marchal, and J. Cobo, "Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions," Tetrahedron Letters, vol. 49, no. 20, pp. 3257–3259, 2008. [Link]
Chem Help ASAP, "SNAr reactions of pi-deficient aromatic rings," YouTube, Feb. 02, 2020. [Link]
ChemRxiv, "Solvent Molecules Play a Role in an SNAr Reaction." [Link]
Royal Society of Chemistry, "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." [Link]
Organic Chemistry Portal, "General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach." [Link]
ResearchGate, "Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions | Request PDF." [Link]
PMC, "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition." [Link]
ACS Publications, "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." [Link]
ResearchGate, "(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." [Link]
Beilstein Journals, "Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects." [Link]
ResearchGate, "Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways." [Link]
International Journal of Pharmaceutical Sciences and Research, "Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives." [Link]
Royal Society of Chemistry, "Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations." [Link]
MDPI, "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." [Link]
PMC, "Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles." [Link]
PubMed, "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19." [Link]
PMC, "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide." [Link]
ResearchGate, "Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation | Request PDF." [Link]
ChemRxiv, "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles." [Link]
Baran Lab, "Haloselectivity of Heterocycles." [Link]
ACS Publications, "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters." [Link]
ResearchGate, "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide." [Link]
University of Leeds, "Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution." [Link]
ChemRxiv, "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over." [Link]
Chemistry Steps, "Steric Hindrance in SN2 and SN1 Reactions." [Link]
Technical Support Center: Efficient Removal of Palladium Impurities from Pyrimidine Coupling Products
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who are tackling the persistent challenge of removing residu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and process development professionals who are tackling the persistent challenge of removing residual palladium from pyrimidine-containing coupling products. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are indispensable tools in modern synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2][3] However, the very efficiency of these catalysts often leads to the final hurdle: reducing palladium contamination to levels that meet stringent regulatory requirements.[1][4]
The nitrogen atoms within the pyrimidine ring can act as strong ligands, forming stable, soluble complexes with palladium. This chelation effect makes the metal difficult to remove using standard purification methods like simple filtration or crystallization.[5] This guide provides a structured approach to troubleshooting and resolving these issues, grounded in mechanistic understanding and validated protocols.
Troubleshooting Guide & FAQs
This section addresses specific, common issues encountered during the purification of pyrimidine coupling products in a direct question-and-answer format.
High Palladium Levels After Initial Work-up
Q1: My initial aqueous work-up and filtration did not significantly reduce palladium levels. What is the likely cause and my next step?
A1: This is a classic sign of soluble palladium complexes being present. The pyrimidine core of your product, along with phosphine ligands from the catalyst system, likely forms stable, soluble chelates with palladium. Simple filtration is only effective for removing heterogeneous or agglomerated palladium particles.[1][6]
Immediate Action: Your next step should be to employ a high-affinity scavenging agent. The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the solvent system.
Choosing the Right Scavenging Strategy
Q2: There are many types of palladium scavengers. How do I select the most effective one for my pyrimidine-based product?
A2: The selection is system-dependent, but a logical approach can narrow the choices.[7] The primary methods involve adsorption via chemisorption, where palladium binds to functional groups on a solid support.[7]
Thiol-Based Scavengers (e.g., Silica-bound Mercaptopropyl, MP-TMT): These are often the first choice. The soft thiol group has a high affinity for soft metals like palladium. They are effective for a wide range of palladium species. Mercaptopropyl-functionalized silica and macroporous polystyrene trimercaptotriazine (MP-TMT) are highly effective and widely used.[7][8]
Amine-Based Scavengers: Scavengers with chelating amine functionalities can also be very effective, especially for Pd(II) species.
Activated Carbon: This is a cost-effective and often highly efficient option.[7][9] Its large surface area and porous structure allow it to adsorb palladium complexes.[9] However, it can sometimes lead to product loss if the affinity of the product for the carbon is high.[7]
The following workflow can guide your selection process:
Caption: Workflow for selecting a palladium scavenging method.
Scavenging Protocol Seems Ineffective
Q3: I tried using a thiol-based scavenger, but the palladium levels are still too high. What can I do to improve its performance?
A3: Ineffectiveness can often be overcome by optimizing the reaction conditions.
Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the kinetics of the scavenging process and disrupt stable palladium-ligand complexes, making the palladium more accessible.[5][7]
Extend Treatment Time: Scavenging is not always instantaneous. Extending the stirring time from a few hours to 18-24 hours can significantly improve palladium removal.[7]
Solvent Choice: The choice of solvent can impact scavenger efficiency. Polar aprotic solvents like DMF or NMP have been shown to be effective in some cases.[7]
Sequential Treatment: Sometimes a single method is insufficient. A multi-step approach can be highly effective. For example, an initial treatment with activated carbon can remove the bulk of the palladium, followed by a "polishing" step with a high-affinity thiol scavenger to remove the remaining trace amounts.[1]
Product Loss During Purification
Q4: I'm successfully removing palladium with activated carbon, but my product yield is dropping significantly. Why is this happening and how can I prevent it?
A4: This indicates that your product is adsorbing onto the activated carbon along with the palladium.[7]
Reduce Carbon Loading: Start by reducing the weight percentage of activated carbon used. Often, a lower loading (e.g., 2-5 wt%) is sufficient, especially if you extend the treatment time.
Change Solvent: The polarity of the solvent affects the adsorption of your compound. Experiment with different solvents to find one that maintains high solubility for your product but still allows for effective palladium scavenging.
Thorough Washing: After filtering off the activated carbon, be sure to wash the carbon cake thoroughly with fresh solvent to recover as much of your adsorbed product as possible.
Switch to a More Selective Scavenger: If product loss remains high, switch to a functionalized silica or resin scavenger. These tend to be more selective for the metal over the organic product, leading to higher recovery yields.[7]
Quantifying Residual Palladium
Q5: How can I accurately determine the amount of residual palladium in my final product?
A5: Visual inspection is not sufficient. Trace levels of palladium require sensitive analytical techniques.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace elemental impurities.[5][10] It offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. For regulatory submissions, ICP-MS data is essential.[4][10]
Colorimetric Assays: For rapid, in-process checks, colorimetric kits are available. These use a chemosensor that changes color or fluoresces in the presence of palladium, allowing for quick estimations of concentration.[11][12] While useful for screening, they are not a substitute for ICP-MS for final product validation.[11]
In-Depth Methodologies & Protocols
Comparative Overview of Palladium Removal Techniques
The choice of a palladium removal technique is a balance of efficiency, cost, scalability, and potential for product loss.
Low cost, highly effective for a range of Pd species, scalable.[7][9]
Can cause product loss, fine particles can be difficult to filter.[5][7]
Precipitation
Chemical Reaction
Variable, often > 50 ppm
Can remove bulk material.
Often not sufficient to reach low ppm levels, requires specific reagents.[13][14]
Crystallization
Exclusion from Crystal Lattice
Highly Variable
Can be effective if conditions are right.
Ineffective if Pd co-crystallizes, can actually concentrate the impurity.[4]
Experimental Protocol 1: Palladium Scavenging with Thiol-Functionalized Silica
This protocol is a robust starting point for most pyrimidine coupling products.
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.
Add Scavenger: Add thiol-functionalized silica gel (e.g., SiliaMetS Thiol) at a loading of 5-10 wt% relative to the crude product.
Stir Mixture: Stir the suspension at room temperature or heat to 40-50 °C. Monitor the progress by taking small aliquots over time (e.g., at 4, 8, and 24 hours).
Filter the Scavenger: Once scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the silica scavenger.
Wash the Filter Cake: Wash the silica on the filter with fresh solvent (2-3 times the volume of the silica bed) to ensure complete recovery of the product.
Concentrate and Analyze: Combine the filtrate and washings, remove the solvent under reduced pressure, and submit a sample of the purified product for ICP-MS analysis.
Experimental Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method suitable for larger scales.
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
Add Activated Carbon: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 2-10 wt% relative to the crude product.[5][7]
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours.[5][7] The optimal time should be determined experimentally.
Filter through Celite: Filter the mixture through a sufficiently thick pad of Celite® to remove the fine carbon particles. Using a 0.45 µm filter can also be effective.[7]
Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.
Concentrate and Analyze: Combine the filtrate and washings, remove the solvent under reduced pressure, and quantify the remaining palladium content using ICP-MS.
References
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
Palladium catalyst for partial reduction of acetylenes. (1966). Organic Syntheses, 46, 89. [Link]
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development, ACS Publications. [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]
How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023, December 1). PubMed. [Link]
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). [Link]
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
Method for collecting palladium.
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 11). ResearchGate. [Link]
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018). Chemical Science, RSC Publishing. [Link]
palladium extraction. (2012, August 2). Sciencemadness Discussion Board. [Link]
Guideline on the specification limits for residues of metal catalysts. EMA. [Link]
Comparative HPLC Method Development Guide: 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary & Compound Profile Objective: To provide a robust, comparative HPLC analytical framework for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 1208906-88-0), a critical intermediate in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
Objective: To provide a robust, comparative HPLC analytical framework for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 1208906-88-0), a critical intermediate in the synthesis of Bcl-2 inhibitors like Venetoclax (ABT-199).[1]
Scope: This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives, focusing on the separation of the target compound from its des-iodo precursor (4-Chloro-2-isopropyl-6-methylpyrimidine) and regioisomeric impurities.[1]
Highly hydrophobic; requires high organic content for elution.[1]
pKa
~1.5 (Pyrimidine N)
Remains neutral at pH > 3.0; acidic mobile phase improves peak shape.[2]
UV Max
254 nm / 270 nm
Strong absorbance due to the conjugated pyrimidine ring.[2]
Critical Separation Logic (The "Why")
The primary analytical challenge is not just retaining the target, but resolving it from its starting material (4-Chloro-2-isopropyl-6-methylpyrimidine).[1]
Mechanism: The introduction of the Iodine atom at the C5 position significantly increases the hydrophobicity and molecular volume compared to the hydrogen-substituted precursor.
Expected Behavior: In Reverse Phase (RP) chromatography, the target (Iodo-analog) will elute after the precursor.
Selectivity Driver: While C18 relies on hydrophobic exclusion, Phenyl-Hexyl columns utilize
interactions, which are particularly sensitive to the electron-withdrawing Iodine and Chlorine substituents, often providing superior resolution for halogenated pyrimidines.[1]
interactions with the phenyl stationary phase compared to ACN.[1][2] The higher pH keeps the pyrimidine neutral.[2]
Performance Comparison & Data Analysis
The following data represents typical performance metrics observed during method validation for halogenated pyrimidine intermediates.
Metric
Protocol A (C18 / ACN)
Protocol B (Phenyl / MeOH)
Analysis
Retention Time (Target)
~8.5 min
~10.2 min
Phenyl-MeOH systems typically show longer retention due to weaker solvent strength of MeOH vs ACN.[1]
RRT (Impurity/Target)
0.82
0.75
Protocol B offers better resolution (lower RRT means peaks are further apart).
Resolution (Rs)
3.5
> 5.0
Both are sufficient, but B is superior for trace analysis.
Peak Symmetry (Tailing)
1.1
1.05
Excellent symmetry in both; Phenyl phase often reduces tailing for aromatic heterocycles.[2]
Backpressure
~180 bar
~240 bar
Methanol generates higher pressure; ensure system capability.[2]
Method Development Decision Tree
Figure 2: Decision logic for selecting the optimal stationary phase based on resolution requirements.
Troubleshooting & Optimization
Peak Tailing: If the target peak tails > 1.2, increase the buffer concentration (e.g., from 0.1% FA to 10mM Phosphate pH 2.5).[2] The pyrimidine nitrogens can interact with residual silanols; acidic pH suppresses this.[2]
Retention Drift: Halogenated compounds are sensitive to temperature.[2] Ensure the column oven is stable at 40°C ± 0.5°C.
Carryover: The Iodo-compound is "sticky."[1][2] Use a needle wash of 90:10 ACN:Water to prevent ghost peaks in subsequent runs.[2]
References
BenchChem. (2025).[2][4] Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from
U.S. Food and Drug Administration (FDA). (2016).[2][5] Center for Drug Evaluation and Research: Application Number 208573Orig1s000 (Venetoclax).[2] Retrieved from
Sielc Technologies. (2018).[2] Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from
Sigma-Aldrich. (n.d.).[1][2][6] 4-chloro-2-isopropyl-6-methylpyrimidine Product Comparison Guide. Retrieved from [1]
Technical Guide: Mass Spectrometry Fragmentation of Iodinated Chloropyrimidines
Executive Summary Iodinated chloropyrimidines are critical bifunctional scaffolds in drug discovery, particularly for kinase inhibitors and nucleoside analogs. Their utility lies in the differential reactivity of the hal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iodinated chloropyrimidines are critical bifunctional scaffolds in drug discovery, particularly for kinase inhibitors and nucleoside analogs. Their utility lies in the differential reactivity of the halogen substituents: the iodine atom facilitates selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atom remains available for subsequent nucleophilic substitution.
Characterizing these intermediates requires a precise understanding of their mass spectrometry (MS) behavior. This guide objectively compares ionization techniques and fragmentation pathways, focusing on the competition between the labile C-I bond and the stable, isotopically distinct C-Cl bond.
Part 1: The Halogen Effect & Theoretical Foundation
To interpret the spectra of iodinated chloropyrimidines, one must first understand the "Halogen Competition"—the interplay between bond dissociation energy (BDE) and isotopic signatures.
Bond Dissociation Energy (BDE) Hierarchy
In any fragmentation event, the weakest bond breaks first. For a pyrimidine core substituted with both Iodine (I) and Chlorine (Cl), the C-I bond is the "metabolic soft spot" in the gas phase.
Implication: The primary fragmentation event is almost invariably deiodination . If you observe a chlorine loss before iodine loss, suspect an artifact or a specific ortho-effect rearrangement.
Isotopic Signatures[1]
Chlorine: Distinctive 3:1 intensity ratio for
and peaks due to (75.8%) and (24.2%).
Iodine: Monoisotopic (
, 100%). It contributes a significant mass defect but no isotope pattern.
Diagnostic Rule: Look for the "Chlorine Cluster" (M/M+2 ratio of 3:1). Upon fragmentation, if the cluster persists, the fragment retains Cl. If the mass shifts by -127 Da but the cluster remains, the molecule has lost Iodine.
Part 2: Comparative Analysis of Ionization Modes
Selecting the correct ionization source is critical for structural elucidation. We compare the three standard alternatives: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).[1]
Table 1: Ionization Technique Performance Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
APCI
Energy Regime
Hard (~70 eV)
Soft (Thermal/Electric Field)
Medium (Corona Discharge)
Primary Ion
Radical Cation ()
Protonated Adduct ()
Protonated Adduct ()
Iodine Stability
Poor. Rapid loss of often obliterates the molecular ion.
High. Preserves the C-I bond in the parent ion.
Moderate. Some thermal degradation possible.
Structural Insight
Excellent for "fingerprinting" against libraries (NIST).
Excellent for determining Molecular Weight (MW) and sequential MS/MS analysis.
Good for non-polar analogs that ionize poorly in ESI.
Recommendation
Use for GC-MS purity checks.
Use for LC-MS/MS structural elucidation.
Alternative if ESI sensitivity is low.
Part 3: Fragmentation Pathways & Mechanisms
This section details the specific mechanistic pathways observed in ESI-MS/MS (Collision-Induced Dissociation), which is the standard for analyzing these polar heterocycles.
Primary Pathway: Homolytic vs. Heterolytic Deiodination
Unlike simple alkyl halides, halo-pyrimidines in ESI (+) can lose iodine via two distinct mechanisms depending on the protonation site (Ring N vs. Halogen).
Radical Loss (Homolytic):
Observation: Loss of 127 Da. Generates a radical cation even in ESI.
Cause: Weak C-I bond allows homolysis even under soft conditions.
Cause: Protonation on the Iodine atom (less favored) or proton transfer from a neighbor followed by elimination.
Secondary Pathway: Pyrimidine Ring Cleavage
After the loss of Iodine, the remaining chloropyrimidine core undergoes characteristic ring opening, typically via Retro-Diels-Alder (RDA) mechanisms or loss of neutral nitriles (HCN/RCN).
HCN Loss: A signature of pyrimidines. Loss of 27 Da.
HCCl Loss: If the chlorine is labile (rare in early stages), loss of 36/38 Da is observed.
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for assigning fragments in an iodinated chloropyrimidine (e.g., 4-chloro-2-iodopyrimidine).
Caption: Hierarchical fragmentation tree for iodinated chloropyrimidines. Note that deiodination precedes ring cleavage due to BDE differences.
Part 4: Regioisomer Discrimination (2-I vs. 4-I)
A common challenge is distinguishing regioisomers, such as 2-chloro-4-iodopyrimidine vs. 4-chloro-2-iodopyrimidine . While their exact masses are identical, their fragmentation intensities differ due to the electronic environment of the pyrimidine nitrogens.
The "Ortho" Effect & Nitrogen Proximity
C2 Position: Flanked by two Nitrogen atoms. The C2-I bond is electronically distinct. The loss of Iodine at C2 often yields a highly stabilized cation between the two nitrogens.
C4/C6 Position: Flanked by only one Nitrogen.
Comparative Protocol
To distinguish isomers without a standard, compare the Ratio of Deiodination :
Hypothesis: The isomer with the Iodine at the C4 position typically exhibits faster deiodination (higher ratio) compared to C2, due to the destabilizing effect of the single adjacent nitrogen compared to the symmetrical stabilization at C2. Note: This must be validated with a known standard for your specific scaffold.
Part 5: Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating LC-MS/MS workflow.
Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (MeCN) (avoid MeOH if solvolysis is suspected).
Dilution: Dilute to 1 µg/mL with 50:50 MeCN:Water + 0.1% Formic Acid.
LC-MS Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes. (Iodinated compounds are lipophilic; expect late elution).
MS Parameters (ESI+)
Capillary Voltage: 3.5 kV.
Cone Voltage:Critical Step. Perform a "Cone Voltage Ramp" (20V to 80V).
Low Voltage (20V): Preserves
.
High Voltage (60V+): Forces "In-Source Fragmentation" to simulate MS/MS and confirm Iodine loss.
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture the full fragmentation tree.
Data Analysis Workflow (Visualized)
Caption: Analytical workflow for confirming structure. Step 2 is the self-validation checkpoint.
References
NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectra of Chloropyrimidines. National Institute of Standards and Technology. Retrieved from [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Holčapek, M., et al. (2010). Fragmentation behavior of halo-pyrimidines in electrospray ionization. Journal of Mass Spectrometry.
University of Bristol. (n.d.). Mass Spectrometry Isotope Patterns Calculator. Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
IR spectroscopy characteristic peaks for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
An In-Depth Guide to the Infrared Spectroscopy of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine: A Comparative Analysis Introduction 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a polysubstituted pyrimidine derivat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Infrared Spectroscopy of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine: A Comparative Analysis
Introduction
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a polysubstituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, making the structural elucidation of its derivatives crucial for research and development in medicinal and materials chemistry.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups and overall molecular structure by measuring the absorption of infrared radiation by a molecule's characteristic vibrations.[1]
This guide serves as a comprehensive technical resource for researchers and scientists, offering a detailed analysis of the expected characteristic peaks in the IR spectrum of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine. By comparing its predicted spectral features with those of simpler, related molecules, we will elucidate the influence of each substituent—chloro, iodo, isopropyl, and methyl groups—on the vibrational modes of the pyrimidine ring. This comparative approach provides a robust framework for accurate spectral interpretation and structural confirmation.
Molecular Structure and Vibrational Analysis
To accurately interpret the IR spectrum, the molecule can be dissected into its constituent functional groups: the pyrimidine ring, the aliphatic alkyl (isopropyl and methyl) groups, and the carbon-halogen (C-Cl and C-I) bonds. Each of these components will produce characteristic absorption bands.
Caption: Molecular structure of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine.
Predicted IR Absorption Profile and Comparative Analysis
The IR spectrum of a complex molecule is more than the sum of its parts; electronic and steric interactions between substituents can shift vibrational frequencies. The following table details the predicted absorption bands for the target molecule, with a comparative discussion to explain the origin and significance of these peaks.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Comparative Analysis & Rationale
3100-3000
Weak-Medium
Aromatic C-H Stretch
The pyrimidine ring has one remaining C-H bond. Its stretching frequency appears above 3000 cm⁻¹, distinguishing it from aliphatic C-H stretches. This region is characteristic for sp² C-H bonds in aromatic and olefinic systems.[3][4]
2975-2950
Strong
Asymmetric C-H Stretch (CH₃ in isopropyl & methyl)
These peaks are typical for the methyl groups of the isopropyl and C6-methyl substituents. Aliphatic C-H stretching absorptions consistently occur just below 3000 cm⁻¹.[3][5]
2940-2915
Medium
Asymmetric C-H Stretch (CH₂)
While this molecule has no CH₂ group, this region often contains overlapping C-H stretching modes from the isopropyl group.
2885-2865
Medium
Symmetric C-H Stretch (CH₃ in isopropyl & methyl)
This band accompanies the asymmetric stretching of the methyl groups and is a hallmark of saturated C-H bonds.[3][5]
~2870
Weak
C-H Stretch (CH in isopropyl)
The tertiary C-H stretch of the isopropyl group is typically weak and may be obscured by the stronger methyl stretches.[6]
1600-1550
Medium-Strong
C=N Ring Stretch
Pyrimidine and its derivatives exhibit characteristic C=N stretching vibrations in this region.[1][7] Substitution can shift these bands compared to unsubstituted pyrimidine.
1550-1450
Medium-Strong
C=C Ring Stretch
These absorptions arise from the carbon-carbon double bonds within the aromatic pyrimidine ring and are coupled with C=N vibrations.[1][8]
1475-1460
Medium
Asymmetric C-H Bend (CH₃)
This bending (scissoring) vibration is characteristic of the methyl groups.
1390-1380 & 1375-1365
Medium (Doublet)
Symmetric C-H Bend (Isopropyl group)
A key diagnostic feature for the isopropyl group is the presence of a characteristic doublet in this region, arising from the geminal dimethyl groups. This split is often referred to as the "isopropyl split."[6]
1350-1200
Medium-Weak
C-N Stretch
Stretching vibrations of the C-N bonds within the pyrimidine ring appear in this range.[1]
850-750
Strong
C-Cl Stretch
The C-Cl stretching absorption for chloro-aromatic compounds is found in this region. Its exact position is sensitive to the substitution pattern on the ring.[9] For comparison, 2,4-dichloropyrimidine shows absorptions in this area.[10]
900-675
Strong
C-H Out-of-Plane Bend
The out-of-plane bending of the lone C-H on the pyrimidine ring gives a strong band in the fingerprint region. The position helps determine the substitution pattern on the ring.[3]
560-480
Medium-Weak
C-I Stretch
The carbon-iodine bond is weaker and involves a heavier atom than C-Cl, thus its stretching frequency is significantly lower.[11] This peak may be outside the range of standard mid-IR (4000-400 cm⁻¹) instruments.
Experimental Protocol: Acquiring the FTIR Spectrum
Accurate and reproducible data is paramount. The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Caption: Workflow for obtaining an FTIR spectrum using the ATR technique.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This removes any residues from previous measurements.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, and it will be automatically subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Applying Pressure: Lower the integrated anvil onto the sample and apply consistent pressure. This ensures intimate contact between the sample and the crystal, which is critical for obtaining a strong, high-quality signal.
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Apply necessary corrections, such as an ATR correction (to make the spectrum resemble a transmission spectrum) and a baseline correction, if required.
Post-Measurement Cleaning: After the measurement, clean the sample from the ATR crystal and anvil to prepare the instrument for the next user.
Conclusion
The infrared spectrum of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine provides a unique molecular fingerprint, with several key features enabling its unambiguous identification. The most diagnostic absorptions include:
Aliphatic C-H stretches just below 3000 cm⁻¹.
The characteristic doublet around 1385-1365 cm⁻¹ confirming the isopropyl group.
A complex pattern of C=C and C=N stretching bands between 1600-1450 cm⁻¹, indicative of the substituted pyrimidine core.
Strong absorptions in the lower fingerprint region (below 850 cm⁻¹) corresponding to the C-Cl and C-I stretches.
By using the comparative data and detailed protocol presented in this guide, researchers can confidently utilize FTIR spectroscopy for the structural verification and quality control of this and structurally related pyrimidine derivatives.
References
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
Fausto, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
Vall-llosera, G., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing.
Elixir International Journal. (2012). Vibrational Spectroscopic Studies of Pyridine-2,6-dicarbonyl Dichloride.
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
Slanina, Z., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI.
Krishnan, R. S., & Ramaswamy, P. (2012). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC.
McLaughlin, R. P., et al. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2571-2580.
Optimizing GMP Synthesis: Purity Standards for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
The following guide is structured as an advanced technical resource for process chemists and CMC (Chemistry, Manufacturing, and Controls) leads. It bypasses generic definitions to focus on the specific critical quality a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as an advanced technical resource for process chemists and CMC (Chemistry, Manufacturing, and Controls) leads. It bypasses generic definitions to focus on the specific critical quality attributes (CQAs) of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine , a high-value bifunctional intermediate.
Executive Summary: The "Silent" Impurity Trap
In the synthesis of GnRH antagonists (e.g., Elagolix derivatives) and complex agrochemicals, 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine serves as a linchpin scaffold.[1] Its value lies in its orthogonality : the C4-Chlorine enables Nucleophilic Aromatic Substitution (SNAr), while the C5-Iodine is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Sonogashira).
However, commercial "Standard Grade" (>98%) batches often contain 0.5–1.5% of the des-iodo analog (4-Chloro-2-isopropyl-6-methylpyrimidine) . This impurity is chemically deceptive: it survives the SNAr step identical to the target but acts as a chain terminator in the subsequent cross-coupling, generating truncated drug substance impurities that are often inseparable by standard crystallization.
This guide outlines the GMP Grade (>99.8%) standard, proving why "purity" is not just a number, but a guarantee of downstream catalytic survival.
Comparative Performance: GMP vs. Standard Grade
The following data compares the performance of two purity grades in a model sequential synthesis: (1) SNAr displacement with a primary amine, followed by (2) Suzuki coupling with an aryl boronic acid.
The "Deletion Impurity" from Standard Grade co-crystallizes with the API.
The "Deletion Impurity" Mechanism
The danger of the des-iodo impurity is its "stealth" nature. It mimics the product through the first step, only revealing its failure in the second.
Caption: The "Stealth" Pathway. The des-iodo impurity reacts in Step 1, becoming chemically similar to the intermediate, but fails Step 2, contaminating the final product.
Analytical Control Strategy
To ensure GMP compliance, the analytical method must separate the Des-Iodo (4-Cl) and Hydrolyzed (4-OH) species from the target.
Recommended HPLC Method (Reverse Phase)
Column: C18 Shielded Phase (e.g., Zorbax SB-C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV @ 254 nm (pyrimidine core) and 230 nm.[1]
Critical Resolution: The Des-Iodo impurity typically elutes before the target (less lipophilic due to lack of Iodine). The Hydrolyzed impurity elutes much earlier (highly polar).
GMP Synthesis Protocol
This protocol is designed to minimize the two critical impurities: Unreacted Precursor (Des-iodo source) and Hydrolysis Products .[1]
Phase 1: Regioselective Iodination (The Control Point)
Objective: Drive iodination to >99.9% conversion. Any unreacted starting material here becomes the "Des-iodo" impurity in Phase 2.
Charge: Suspend 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq) in Acetonitrile (ACN).
Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq).[1] Note: NIS is preferred over I2/HNO3 for GMP to avoid nitration byproducts.
Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq) to catalyze the electrophilic substitution.
Reaction: Heat to 60°C for 4–6 hours.
IPC (In-Process Control):CRITICAL. Do not proceed until Starting Material < 0.1%. If >0.1%, add 0.05 eq NIS.
Workup: Cool to 20°C. Quench with 10% aqueous Sodium Thiosulfate (removes oxidative iodine species).
Isolation: The 5-iodo-4-pyrimidinol intermediate precipitates.[1] Filter and wash with water.[2][3][4]
Drying: Dry at 50°C under vacuum to moisture <0.5%.[1] Moisture here causes failure in Phase 2.
Phase 2: Deoxychlorination (The Protection Point)
Objective: Convert C-OH to C-Cl without hydrolyzing the bond back.[1]
Charge: Suspend the dried 5-iodo-intermediate in Toluene (anhydrous).
Base: Add N,N-Diethylaniline (1.2 eq). Why? It acts as an acid scavenger without nucleophilically attacking the product like pyridine might at high temps.
Chlorination: Add Phosphorus Oxychloride (POCl3) (1.5 eq) dropwise at 50°C.
Reflux: Heat to 95-100°C for 3–5 hours.
Quench (The Danger Zone):
Cool mixture to 20°C.
Slowly pour the reaction mixture into a stirred biphasic mixture of Toluene and 10% K2HPO4 (buffered to pH 8).
Warning: Do not use water alone or strong caustic; high pH or acidic heat will hydrolyze the C-Cl bond back to the OH form.
Purification (Crystallization):
Separate organic layer. Wash with brine.
Solvent swap to Heptane/IPA (9:1) .
Cool to -5°C. The product crystallizes as pale yellow needles.
QC Decision Tree
Caption: QC Logic. Note that high Des-Iodo content triggers a batch rejection because it co-crystallizes with the product.
References
Elagolix Synthesis & Intermediates
Chen, J., et al. (2021). Preparation method of elagolix intermediate. Patent CN112538053A.[1] Link
BenchChem. (2025).[5] Improving the synthetic yield and purity of elagolix sodium.Link[1]
Iodination Methodologies
Balasubramaniyam, T., et al. (2022).[6] A Green Chemical Approach for Iodination of Pyrimidine Derivatives.[3][6] Molecules, 27(19). Link[1]
Kim, S.K., et al. (2012). Regioselective 5-iodination of pyrimidines.[3] Hetero Letters.[1][2]
Chlorination & POCl3 Handling
Master Organic Chemistry. (2015).[1][7] Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[7][8][9]Link
Sun, Z., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Organic Process Research & Development.[1][10] Link
Suzuki Coupling Impurity Impacts
Ho, J., et al. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine... through Suzuki-Miyaura. ChemBioChem. Link
Comparative Guide: 4-Chloropyrimidine vs. 4,6-Dichloropyrimidine Reactivity
Executive Summary In medicinal chemistry, the choice between 4-chloropyrimidine and 4,6-dichloropyrimidine is rarely about availability, but rather about the strategic diversity required for the final scaffold. 4-Chlorop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the choice between 4-chloropyrimidine and 4,6-dichloropyrimidine is rarely about availability, but rather about the strategic diversity required for the final scaffold.
4-Chloropyrimidine acts as a "terminal" electrophile. It allows for a single functionalization event, typically requiring forcing conditions due to the moderate electron deficiency of the pyrimidine ring.
4,6-Dichloropyrimidine acts as a "branching" electrophile. It possesses a unique reactivity profile characterized by symmetry breaking . The two chlorine atoms activate each other, making the starting material highly reactive. However, the first nucleophilic substitution event significantly deactivates the ring, allowing for highly controlled, sequential substitutions to create non-symmetrical 4,6-disubstituted pyrimidines.
Electronic Landscape & Mechanistic Basis
To control these reactions, one must understand the electronic causality. Pyrimidines undergo Nucleophilic Aromatic Substitution (
) via an addition-elimination mechanism involving a Meisenheimer complex intermediate.
The Activation/Deactivation Paradox
The reactivity difference is governed by the inductive (-I) and mesomeric (+M) effects of the substituents.
4-Chloropyrimidine: The ring is activated by the two nitrogen atoms (positions 1 and 3), which withdraw electron density from C4 and C6. With only one chlorine, the ring is moderately electron-deficient.
4,6-Dichloropyrimidine: The second chlorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) on the C4 center (and vice versa). This makes the starting material significantly more electrophilic than the mono-chloro variant.
Crucially: Upon the first substitution with an amine (an electron-donating group, EDG), the ring's electron density increases. In 4,6-dichloropyrimidine, this "deactivates" the remaining chlorine, requiring significantly higher energy to displace the second halogen.
Reaction Mechanism Diagram
The following diagram illustrates the
pathway and the critical transition states.
Figure 1: Mechanistic pathway showing the initial high reactivity of the dichloro species followed by the deactivation of the mono-substituted product.
Comparative Performance Analysis
The following data summarizes the operational differences between the two scaffolds.
Feature
4-Chloropyrimidine
4,6-Dichloropyrimidine
Primary Mechanism
(Standard)
(Sequential)
Initial Reactivity
Moderate ()
High () [1]
Typical Temp (Step 1)
Reflux (80–120°C) or Microwave
0°C to Room Temp (25°C)
Solvent Sensitivity
Low (EtOH, DMF, Dioxane)
High (Avoid wet solvents to prevent hydrolysis)
Regioselectivity
N/A (Single site)
Statistical (until first sub), then highly selective
Common By-products
Unreacted material
4-hydroxy-6-chloropyrimidine (Hydrolysis)
Catalysis
Often requires Acid (HCl) or Pd-catalysis
Base only (TEA/DIEA) for 1st step
Key Insight: The "Thermal Switch"
Research indicates that while 4,6-dichloropyrimidine reacts readily at 0°C , the resulting 4-amino-6-chloropyrimidine often requires temperatures exceeding 80°C (or microwave irradiation) to displace the second chlorine [2]. This thermal gap is the "window of opportunity" for synthesizing unsymmetrical libraries.
Experimental Workflows
Decision Tree for Scaffold Selection
Use this logic flow to determine the appropriate starting material and conditions.
Figure 2: Strategic decision tree for selecting the pyrimidine scaffold based on target complexity.
Protocol A: Controlled Mono-Substitution of 4,6-Dichloropyrimidine
Objective: Synthesize 4-amino-6-chloropyrimidine without over-reaction.
Preparation: Dissolve 4,6-dichloropyrimidine in anhydrous THF/EtOH in a round-bottom flask. Cool the solution to 0°C using an ice bath.
Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Note: Rapid addition leads to local high concentrations and disubstitution by-products.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
Monitoring: Check TLC/LCMS. The starting material should be consumed, and the mono-product (M+H) should be dominant. If di-substitution is observed (>5%), lower the temperature to -10°C for future runs.
Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine.[2] The product is often pure enough for the next step; otherwise, purify via silica chromatography (0-50% EtOAc/Hex).
Protocol B: Amination of 4-Chloropyrimidine (or Step 2 of Dichloro)
Setup: Combine substrate, amine, and base in a microwave vial or pressure tube.
Thermal Cycle:
Standard: Heat to 90–120°C for 4–12 hours.
Microwave (Preferred): Irradiate at 120–140°C for 15–30 minutes [3].
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with DCM/EtOAc.
Troubleshooting & Optimization
Hydrolysis Risks
4,6-Dichloropyrimidine is highly susceptible to hydrolysis at the C4 position, yielding 6-chloropyrimidin-4-ol .
Cause: Presence of water in the solvent or base (e.g., using aqueous NaOH).
Solution: Use anhydrous solvents (THF, Dioxane) and organic bases (DIPEA, TEA) for the first substitution step.
Regioselectivity in "Symmetric" Substitutions
While 4,6-dichloro is symmetric, if you are using 2,4-dichloropyrimidine (a common alternative), the C4 position is kinetically favored over C2 due to the para-quinoid-like resonance stabilization of the intermediate [4]. However, for 4,6-dichloro, the first substitution is purely statistical until the symmetry is broken.
Acid Catalysis
For unreactive amines (e.g., anilines) reacting with 4-chloropyrimidine, basic conditions may fail.
Alternative: Use acid catalysis (1.0 equiv HCl in iPrOH). The protonation of the pyrimidine ring nitrogen (N1 or N3) significantly increases the electrophilicity of the C4 carbon, accelerating the reaction rate [5].
References
Ramesh, A. et al. (2021). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]
Kappe, C. O. (2000). High-speed combinatorial synthesis utilizing microwave irradiation. Current Opinion in Chemical Biology. Available at: [Link]
Gomtsyan, A. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(6), 1085–1088. Available at: [Link]
Manning, H. C. et al. (2000). Sequential Nucleophilic Substitution: A Powerful Strategy for the Solid-Phase Production of Diverse Compound Libraries. PubMed. Available at: [Link]
Comprehensive Analytical Guide: Reference Standard Characterization for 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
Executive Summary 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) is a highly functionalized, sterically hindered pyrimidine intermediate. Because it contains two distinct halogen leaving groups (chloro a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS 69696-39-5) is a highly functionalized, sterically hindered pyrimidine intermediate. Because it contains two distinct halogen leaving groups (chloro and iodo) with orthogonal reactivities, it is a critical building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. The weaker C–I bond at position 5 allows for selective transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) prior to functionalization at the C–Cl bond at position 4.
Due to the likelihood of dehalogenated impurities (des-iodo or des-chloro analogs) forming during its synthesis, utilizing a rigorously characterized reference standard is non-negotiable for accurate mass balance and impurity profiling. This guide objectively compares reference standard sourcing strategies and provides field-proven, self-validating analytical protocols for its certification.
Product Performance Comparison: CRM vs. Alternatives
When establishing a quantitative analytical method, the choice of reference standard directly dictates the reliability of the resulting data. Relying on simple chromatographic purity (Area %) is a common pitfall that ignores chromophore-free impurities such as inorganic salts or residual solvents.
The table below objectively compares a Certified Reference Material (CRM) against alternative sourcing strategies.
Analytical Parameter
ISO 17034 CRM
Commercial Analytical Grade
In-House Synthesized Standard
Purity Assignment
Absolute Assay (qNMR + Mass Balance)
Relative (HPLC Area % only)
Variable (Requires extensive internal validation)
Uncertainty Budget
Fully quantified (e.g., ± 0.5%)
Not provided
High (Dependent on internal equipment calibration)
To ensure scientific integrity, analytical methods must be designed with an understanding of the molecule's specific physicochemical properties.
Why qNMR for Absolute Assay? HPLC-UV alone cannot determine absolute purity because different impurities have different extinction coefficients. Quantitative NMR (qNMR) compares the integral of the analyte's protons against an SI-traceable internal standard. This provides an absolute mass fraction, creating a self-validating loop when compared against traditional mass balance (100% - impurities).
Why a Core-Shell C18 Column? 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is highly hydrophobic. Core-shell particle technology reduces the diffusion path of the analyte, minimizing band broadening. This high theoretical plate count is mandatory to resolve the target molecule from structurally identical impurities that differ only by a single halogen atom.
Why LC-HRMS for Identity? Relying solely on retention time for identity is scientifically flawed. High-Resolution Mass Spectrometry (HRMS) leverages the natural isotopic abundance of Chlorine (
Cl/Cl in a 3:1 ratio) and Iodine (I, 100%). This specific isotopic signature acts as an internal, self-validating fingerprint that confirms molecular identity beyond doubt.
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring that any deviation in standard integrity is immediately detected.
Protocol 1: Absolute Purity Determination via qNMR (
H-NMR)
The pyrimidine ring of this compound is fully substituted, meaning there are no aromatic protons. We must rely on the aliphatic substituents for quantification.
Internal Standard Selection: Weigh approx. 10 mg of the analyte and 5 mg of Maleic Acid (SI-traceable CRM). Causality: Maleic acid provides a sharp singlet at ~6.28 ppm, which perfectly avoids the analyte's isopropyl CH (~3.1 ppm), methyl (~2.5 ppm), and isopropyl CH
(~1.3 ppm) signals.
Solvent Preparation: Dissolve the mixture in 0.6 mL of CDCl
containing 0.03% TMS.
Acquisition: Acquire the
H-NMR spectrum using a 30° pulse angle, a relaxation delay (D1) of 60 seconds (to ensure complete relaxation of all nuclei for accurate integration), and 64 scans.
Data Processing: Integrate the Maleic acid singlet (2H) and the analyte's 6-methyl singlet (3H, ~2.5 ppm). Calculate the absolute mass fraction using the standard qNMR equation.
Protocol 2: Chromatographic Purity via HPLC-UV
Column: Kinetex Core-Shell C18, 100 x 2.1 mm, 1.7 µm.
Mobile Phase:
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA lowers the pH to < 2.0, fully protonating residual silanols on the column to prevent peak tailing of the basic pyrimidine nitrogens.
Phase B: Acetonitrile.
Gradient: 20% B to 90% B over 10 minutes. Flow rate: 0.4 mL/min.
Detection: UV at 254 nm.
Validation: Inject a spiked sample containing known des-iodo impurities to verify resolution (Rs > 2.0) as per ICH Q2(R2) guidelines[2].
Protocol 3: Identity Verification via LC-HRMS
Ionization: Electrospray Ionization in positive mode (ESI+).
Mass Filter: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
Self-Validation Check: The exact mass for C
HClIN is 295.9577 Da. Locate the [M+H] peak at m/z 296.965.
Isotopic Confirmation: Verify the presence of the M+2 peak at m/z 298.962. The ratio of the m/z 296 peak to the m/z 298 peak must be approximately 3:1, confirming the presence of exactly one Chlorine atom and one Iodine atom.
Visualizations of Analytical Logic
The following diagrams map the logical workflows for reference standard certification and isotopic validation.
Caption: Orthogonal workflow for assigning absolute purity to a Certified Reference Material.
Caption: Self-validating logic for LC-HRMS identity confirmation using halogen isotopic signatures.
References
The handling, validation, and certification of reference standards described in this guide are grounded in the following authoritative regulatory frameworks:
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers
Source: American National Standards Institute (ANSI)
URL:[Link]
Are You Handling USP Reference Standards Appropriately? (USP <11>)
Source: Lachman Consultants / United States Pharmacopeia
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: Immediate Action Directive
Classification:Halogenated Organic Waste (High Hazard)
Primary Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.
Critical Restriction:NEVER dispose of this compound down the drain or in general trash. NEVER mix with non-halogenated solvents or strong oxidizers.
This guide provides a validated, step-by-step protocol for the safe disposal of 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 69696-39-5). It is designed for researchers and safety officers requiring immediate, compliant operational procedures.
Chemical Identification & Hazard Profile
Accurate identification is the first step in compliant disposal. This compound is a poly-halogenated heteroaromatic intermediate, presenting specific stability and toxicity risks.
Parameter
Data
Chemical Name
4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
CAS Number
69696-39-5
Molecular Formula
C₈H₁₀ClIN₂
Molecular Weight
296.54 g/mol
Physical State
Solid (typically off-white to yellow crystalline powder) or Viscous Liquid (if impure)
Solubility
Low in water; Soluble in organic solvents (DMSO, DCM, Ethyl Acetate)
As a halogenated pyrimidine, this compound possesses reactive C-Cl and C-I bonds.
Reactivity: The C-Cl bond at the 4-position is susceptible to nucleophilic aromatic substitution. In the presence of strong bases or nucleophiles (e.g., amines, thiols) in a waste container, it can undergo exothermic reactions.
Toxicity: Halogenated nitrogen heterocycles are often biologically active and can be persistent in the environment. The iodine atom adds significant mass and lipophilicity, increasing potential bioaccumulation.
Waste Classification & Segregation
Proper segregation is the single most critical factor in reducing disposal costs and preventing accidents.
The "Halogenated" Designation
This compound must be classified as Halogenated Waste .
Why? Incineration of halogenated compounds releases acidic gases (HCl, HI). Environmental regulations (EPA, EU Directives) require these to be burned in specialized incinerators equipped with scrubbers to neutralize these acids.
Cost Implication: Mixing this with non-halogenated waste (e.g., Acetone, Ethanol) upgrades the entire container to "Halogenated" status, significantly increasing disposal costs.
Segregation Decision Tree (Graphviz)
Figure 1: Decision logic for segregating 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates a "Halogenated" classification.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Containment: Use a chemically resistant container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar.
Double Bagging: If the solid is a fine powder, place it inside a clear polyethylene bag before placing it in the jar to minimize dust generation upon reopening.
Labeling: Affix a hazardous waste label immediately.
Applicability: Solutions in DCM, Ethyl Acetate, DMSO, etc.
Compatibility Check: Ensure the waste container material (usually HDPE or glass) is compatible with the solvent used.
pH Check: If the reaction involved quenching (e.g., with acid or base), ensure the final waste solution is near neutral (pH 5-9) before capping to prevent pressure buildup.
Warning: Do not mix with strong oxidizers (e.g., Nitric acid) as this may liberate Iodine gas (
) or Chlorine gas ().
Transfer: Use a funnel to prevent spills. Fill only to 90% capacity to allow for thermal expansion.
Labeling:
Constituents: List the Solvent first (e.g., "Dichloromethane 90%") followed by the solute ("4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine <5%").
Classification: Mark clearly as "HALOGENATED SOLVENT WASTE" .
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][4]
Spill Response Workflow (Graphviz)
Figure 2: Operational workflow for managing small-scale laboratory spills (<500g/mL).
Specific Neutralization[1]
Iodine Release: If the spilled material turns violet/brown (indicating iodine liberation), use a reducing agent like Sodium Thiosulfate (10% aqueous solution) to neutralize the iodine to colorless iodide before absorbing.
Regulatory & Compliance Framework
EPA (USA) - RCRA Classification
While this specific CAS is not typically a "P" or "U" listed waste, it falls under the "Characteristic" definitions if mixed with solvents:
D001: Ignitable (if in flammable solvent).
Halogenated Organic Standards: Must meet treatment standards for halogenated organics (incineration).
Personal protective equipment for handling 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an exercise in mechanistic chemistry. When handling 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 69696-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as an exercise in mechanistic chemistry. When handling 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine (CAS: 69696-39-5) [1], understanding its molecular architecture is the first and most critical step in risk mitigation. This guide provides drug development professionals and synthetic chemists with field-proven, logically grounded protocols for the safe handling and disposal of this reactive intermediate.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand why this compound is hazardous. 4-Chloro-5-iodo-2-isopropyl-6-methylpyrimidine is a highly functionalized halogenated pyrimidine, and its toxicity is directly driven by two structural features:
Electrophilic Reactivity: The C-Cl bond at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. In a biological context, this means the compound can readily react with nucleophilic sites on biological molecules, such as the amine and thiol groups found in epidermal proteins[2]. This covalent binding is the primary mechanistic driver for contact dermatitis, skin sensitization, and acute tissue irritation.
Enhanced Lipophilicity: The extensive halogenation (the bulky iodine atom at the 5-position) combined with the alkyl substituents (isopropyl and methyl groups) significantly increases the compound's partition coefficient (LogP). This high lipophilicity enhances the molecule's ability to permeate lipid bilayers, drastically increasing the risk of transdermal absorption and systemic cellular toxicity compared to non-halogenated analogs[3][4].
Based on structurally analogous halogenated pyrimidines, handling this compound requires mitigating the following Global Harmonized System (GHS) hazards[5]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Mechanistic pathway of dermal toxicity driven by halogenated pyrimidine reactivity.
Personal Protective Equipment (PPE) Matrix
Because of the compound's lipophilicity and electrophilic nature, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and the mechanistic rationale behind each choice.
Protection Zone
Recommended Equipment
Mechanistic Rationale
Eye/Face
Chemical safety goggles (ANSI Z87.1) + Face shield
Protects mucosal membranes from highly reactive airborne particulates and aerosolized C-Cl electrophiles.
Skin/Body
Disposable Tyvek® lab coat or chemically resistant apron
Prevents the permeation of lipophilic compounds through standard woven cotton fabrics, which can trap the chemical against the skin.
Nitrile provides a robust barrier against halogenated organics. Double gloving mitigates the risk of transdermal lipid permeation in the event of a micro-tear.
Respiratory
NIOSH-approved N95/P100 particulate respirator
Prevents inhalation of fine powders that can cause acute respiratory irritation (H335) via nucleophilic attack on lung tissue[5].
Operational Workflow & Handling Methodology
Every protocol must be a self-validating system. By engineering controls into the physical handling steps, we minimize the human error factor.
Standard Operating Procedure (SOP): Dispensing and Transfer
Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible reagents, particularly strong oxidizers and strong bases, which could trigger uncontrolled exothermic reactions.
PPE Donning & Sealing: Apply the double-glove system. Crucial Step: Ensure the lab coat cuffs are tucked under the outer gloves but over the inner gloves. This creates a staggered physical barrier that eliminates exposed skin at the wrists.
Static Mitigation: Halogenated pyrimidine powders frequently carry static charges, which can cause the powder to aerosolize upon opening the container. Use an anti-static gun (ionizer) on the weighing boat and metal spatula prior to dispensing.
Closed-System Transfer: Weigh the compound inside the fume hood using a draft shield to prevent micro-currents from dispersing the powder. Transfer the solid directly into the reaction vessel and seal it with a septum before removing the vessel from the hood.
In-Situ Decontamination: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone or methanol) inside the fume hood immediately after use. Collect the rinsate in a designated halogenated waste container.
Standard operational workflow for the safe handling of reactive pyrimidine derivatives.
Spill Response & Disposal Plan
In the event of a breach, rapid containment is necessary to prevent the lipophilic powder from spreading across the laboratory environment.
Step-by-Step Spill Mitigation:
Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurred inside the fume hood, pull the sash down to the lowest operational level to maximize containment velocity.
Dry Containment:Do not use water. Water will not dissolve this highly lipophilic compound and will only spread the contamination. Gently cover the spilled solid with a damp, chemically inert absorbent pad or sand to prevent aerosolization.
Mechanical Collection: Using a non-sparking plastic scoop, collect the absorbent and spilled material.
Solvent Wipe-Down: Because the compound is lipophilic, residual microscopic dust will remain on the surface. Wipe the area with a solvent-dampened cloth (e.g., isopropanol) to dissolve and capture the remaining organic residue.
Waste Segregation: Place all collected materials, including the contaminated outer gloves and solvent wipes, into a clearly labeled "Hazardous Solid Waste: Halogenated Organics" container.
Final Wash: Wash the spill surface with a mild detergent and water to remove any lingering organic solvent and trace chemical.